molecular formula C16H14O5 B1633869 Pinobanksin 5-methyl ether CAS No. 87620-04-0

Pinobanksin 5-methyl ether

Cat. No.: B1633869
CAS No.: 87620-04-0
M. Wt: 286.28 g/mol
InChI Key: NIMIDMFTGGTHOH-JKSUJKDBSA-N
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Description

4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- has been reported in Dalbergia parviflora with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMIDMFTGGTHOH-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922934
Record name 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87620-04-0, 119309-36-3
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinobanksin-5-methylether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119309363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pinobanksin 5-Methyl Ether: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether is a flavonoid, a class of secondary metabolites found throughout the plant kingdom, recognized for its diverse biological activities.[1] This technical guide provides an in-depth overview of the natural sources of pinobanksin 5-methyl ether, detailed methodologies for its isolation, and an exploration of its known molecular interactions. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly found in bee propolis, a resinous substance produced by honeybees from plant exudates.[1][2] The chemical composition of propolis, including the concentration of this compound, is highly dependent on the geographical location and the local flora visited by the bees. Propolis of the "poplar type," derived from the bud exudates of Populus species, is a particularly rich source.[3] This compound has also been identified in honey and the resinous exudates of various plants.[4][5]

Natural SourceGeographic Origin/TypePlant Precursor (if specified)Concentration/YieldReference
Bee PropolisChinaPopulus spp.5.36% of ethanolic extract[6]
Bee PropolisUnited StatesPopulus spp.4.24% of ethanolic extract[6][7]
Bee PropolisGeorgianPopulus nigra, Populus tremulaIdentified as a component
Bee PropolisNortheast PortuguesePopulus spp.Identified as a component
Bee PropolisChileanNot specifiedIdentified as a component[8]
HoneyNot specifiedNot specifiedIdentified as a component[5]

Isolation and Purification: Experimental Protocols

The isolation of this compound from its natural sources, primarily propolis, involves extraction followed by chromatographic separation. The following is a composite protocol based on established methodologies for the fractionation of propolis extracts.

Extraction of Raw Propolis

This initial step aims to extract the phenolic compounds, including this compound, from the crude propolis.

  • Preparation of Propolis : Freeze raw propolis at -20°C overnight to make it brittle. Grind the frozen propolis into a fine powder (approximately 10-80 μm particle size) using a coffee mill or a similar grinding device.

  • Solvent Extraction :

    • Macerate the powdered propolis in 70% ethanol (B145695) (1:30 w/v) at room temperature for 24 hours.

    • Alternatively, for a more rapid extraction, sonicate the propolis-ethanol suspension in an ultrasonic bath for 20 minutes at 20°C.

  • Filtration and Concentration :

    • Filter the ethanolic extract to remove insoluble materials such as beeswax.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a dry ethanolic extract.

Chromatographic Purification

A multi-step chromatographic approach is typically employed to isolate this compound from the complex propolis extract.

  • Column Chromatography (Initial Fractionation) :

    • Stationary Phase : Silica (B1680970) gel.

    • Mobile Phase : A gradient of solvents is used to separate compounds based on polarity. A common approach is to start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate (B1210297). For example, a step gradient of n-hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.) can be used.

    • Procedure :

      • Dissolve the dry propolis extract in a minimal amount of the initial mobile phase.

      • Load the dissolved extract onto a silica gel column.

      • Elute the column with the solvent gradient, collecting fractions of the eluate.

      • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification) :

    • Stationary Phase : C18 reverse-phase column.

    • Mobile Phase : A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape). A typical gradient might be:

      • Start with a higher concentration of water and gradually increase the concentration of acetonitrile.

      • For example, a linear gradient from 20% to 90% acetonitrile over 40-60 minutes.

    • Procedure :

      • Dissolve the fractions from column chromatography containing this compound in the initial mobile phase.

      • Filter the solution through a 0.2 µm filter.

      • Inject the filtered solution into the HPLC system.

      • Collect the peak corresponding to this compound based on its retention time, which can be determined using a reference standard.

    • Detection : UV detection at approximately 290 nm is suitable for flavonoids.

  • Structural Elucidation : The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from propolis.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification raw_propolis Raw Propolis grinding Freezing & Grinding raw_propolis->grinding extraction Ethanolic Extraction (70% EtOH) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract Yields column_chrom Silica Gel Column Chromatography (n-hexane:EtOAc gradient) fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection hplc Reverse-Phase HPLC (C18, MeCN:H2O gradient) fraction_collection->hplc isolated_compound Isolated this compound hplc->isolated_compound analysis Spectroscopic Analysis (MS, NMR) isolated_compound->analysis

Caption: General workflow for the isolation of this compound.

Molecular Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of flavonoids from propolis, including this compound. Its antioxidant and anti-inflammatory effects are reported to be mediated through the modulation of the Nrf2 and NF-κB signaling pathways.[9]

The Nrf2 and NF-κB Signaling Pathways
  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway : This pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and detoxification enzymes.

  • NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Pathway : This pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound is suggested to inhibit this pathway, thereby exerting its anti-inflammatory effects.

The following diagram illustrates the proposed interaction of this compound with these two critical signaling pathways.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pme This compound keap1_nrf2 Keap1-Nrf2 Complex pme->keap1_nrf2 induces ikb_nfkappab IκB-NF-κB Complex pme->ikb_nfkappab inhibits stimuli Oxidative Stress / Inflammatory Stimuli stimuli->ikb_nfkappab nrf2 Nrf2 keap1_nrf2->nrf2 dissociation nrf2_nuc Nrf2 nrf2->nrf2_nuc translocation nfkappab NF-κB ikb_nfkappab->nfkappab IκB degradation nfkappab_nuc NF-κB nfkappab->nfkappab_nuc translocation are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant & Detoxification Genes are->antioxidant_genes activates transcription nfkappab_dna NF-κB Binding Site inflammatory_genes Pro-inflammatory Genes nfkappab_dna->inflammatory_genes activates transcription nrf2_nuc->are binds nfkappab_nuc->nfkappab_dna binds

Caption: Modulation of Nrf2 and NF-κB pathways by this compound.

References

Pinobanksin 5-Methyl Ether: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether is a naturally occurring flavonoid found in various sources, including propolis.[1][2] As a derivative of pinobanksin, it belongs to the flavanone (B1672756) class of polyphenols, which are known for their diverse biological activities. This technical guide provides a comprehensive overview of the biological activity screening of pinobanksin 5-methyl ether, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Quantitative Biological Activity Data

The biological activities of this compound have been investigated in several studies, with a primary focus on its antioxidant and cytotoxic properties. The following tables summarize the available quantitative data to facilitate a clear comparison of its potency in various assays.

Table 1: Antioxidant Activity of this compound
Assay TypeTest SystemIC50 (µg/mL)IC50 (µM)Reference
DPPH Radical ScavengingChemical Assay98.4~343.7[3]
ABTS Radical ScavengingChemical Assay>100>349.3[3]

Note: The IC50 value for the ABTS assay was reported as greater than 100 µg/mL, indicating weak activity in this specific assay. The molecular weight of this compound (286.28 g/mol ) was used for the µM conversion.

Table 2: Antiproliferative and Cytotoxic Activity of Pinobanksin and its Derivatives
CompoundCell LineAssay TypeIC50 (µM)Reference
PinobanksinM12.C3.F6 (B-cell lymphoma)MTT Assay52.1[4]
Pinobanksin-3-O-propanoateM12.C3.F6 (B-cell lymphoma)MTT Assay67.0[4]
Pinobanksin-3-O-butyrateM12.C3.F6 (B-cell lymphoma)MTT Assay49.9[4]
Pinobanksin-3-O-pentanoateM12.C3.F6 (B-cell lymphoma)MTT Assay51.3[4]
Pinobanksin-3-O-hexanoateM12.C3.F6 (B-cell lymphoma)MTT Assay76.6[4]
PinobanksinPANC-1 (human pancreatic cancer)Not Specified17.9[4]
Pinobanksin-3-O-acetatePANC-1 (human pancreatic cancer)Not Specified9.1[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments relevant to the biological activity screening of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[5][6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.[5]

  • Preparation of test compound: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well plate, add a specific volume of the test compound dilutions to the wells.

    • Add the DPPH working solution to each well.

    • Include a blank (methanol without the test compound) and a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometric means.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, the activities of its parent compound, pinobanksin, and other flavonoids suggest potential involvement in key cellular signaling cascades related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.

Hypothesized Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many flavonoids are known to inhibit this pathway.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Hypothesized Activation of the Nrf2 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the endogenous antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates P5ME Pinobanksin 5-Methyl Ether P5ME->Keap1 hypothesised inhibition of Nrf2 binding ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription Experimental_Workflow Compound This compound Antioxidant Antioxidant Activity (e.g., DPPH, ABTS) Compound->Antioxidant Anticancer Anticancer Activity (e.g., MTT on various cell lines) Compound->Anticancer Anti_inflammatory Anti-inflammatory Activity (e.g., NO inhibition in macrophages) Compound->Anti_inflammatory Mechanism Mechanism of Action Studies Antioxidant->Mechanism Anticancer->Mechanism Anti_inflammatory->Mechanism Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-kB, Nrf2) Mechanism->Pathway In_vivo In Vivo Studies Pathway->In_vivo

References

An In-depth Technical Guide to Pinobanksin 5-methyl ether: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin (B127045) 5-methyl ether, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its discovery, natural sources, and methods for its synthesis. Furthermore, this document details its biological activities with available quantitative data and outlines relevant experimental protocols. The guide also visualizes key pathways and workflows to facilitate a deeper understanding of its chemical and biological characteristics.

Discovery and Natural Sources

Pinobanksin 5-methyl ether was first identified as a natural constituent of various propolis samples, a resinous mixture produced by honeybees. Its discovery is intrinsically linked to the phytochemical analysis of propolis from diverse geographical origins, including China, Georgia, Chile, and Kazakhstan.[1][2][3][4] Beyond propolis, this flavonoid has also been identified in the exudates of various plants, highlighting its role as a secondary metabolite in the plant kingdom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 119309-36-3[5]
Molecular Formula C₁₆H₁₄O₅[5]
Molecular Weight 286.28 g/mol [5]
IUPAC Name (2R,3R)-3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one[4]
Appearance Not specified in literature
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Synthesis of this compound

While a definitive, step-by-step synthesis of this compound is not extensively detailed in the available literature, a plausible synthetic route can be proposed based on the principles of flavonoid chemistry. The most logical approach involves the selective methylation of the 5-hydroxyl group of the parent compound, pinobanksin. This regioselectivity can be challenging due to the presence of multiple hydroxyl groups. A potential synthetic strategy would involve a protection-methylation-deprotection sequence.

Proposed Synthetic Pathway

The synthesis would likely proceed through the following key stages:

  • Protection of the 3- and 7-hydroxyl groups of pinobanksin: This is a critical step to ensure the selective methylation of the 5-hydroxyl group. Common protecting groups for phenolic hydroxyls, such as benzyl (B1604629) or silyl (B83357) ethers, could be employed.

  • Methylation of the 5-hydroxyl group: The protected pinobanksin would then be treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a suitable base.

  • Deprotection: The final step would involve the removal of the protecting groups to yield this compound. The choice of deprotection conditions would depend on the protecting groups used.

A visual representation of this proposed synthetic workflow is provided below.

G Proposed Synthesis of this compound Pinobanksin Pinobanksin Protected_Pinobanksin 3,7-Di-O-protected Pinobanksin Pinobanksin->Protected_Pinobanksin Protection (e.g., Benzylation) Methylated_Protected_Pinobanksin 5-O-methyl-3,7-di-O-protected Pinobanksin Protected_Pinobanksin->Methylated_Protected_Pinobanksin Methylation (e.g., (CH₃)₂SO₄, base) Pinobanksin_5_methyl_ether This compound Methylated_Protected_Pinobanksin->Pinobanksin_5_methyl_ether Deprotection (e.g., Hydrogenolysis)

A proposed synthetic route for this compound.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities. The most well-documented of these is its antioxidant potential.

Antioxidant Activity

Quantitative analysis of the antioxidant activity of this compound isolated from Mexican brown propolis has been performed using DPPH and ABTS radical scavenging assays. The results are summarized in the table below.

AssayIC₅₀ (µg/mL)Reference
DPPH Radical Scavenging 98.4[5]
ABTS Radical Scavenging >100[5]
Other Reported Activities

In addition to its antioxidant properties, this compound has been associated with other biological effects, although quantitative data for the pure compound is limited. These include:

  • Anti-Helicobacter pylori activity: It has been identified as a component of Georgian propolis with activity against H. pylori.[1]

  • Enzyme induction: It is reported to be an effective inducer of the CYP9Q enzyme.[1]

  • Induction of detoxification genes: Studies have shown that it can induce detoxification genes.[2]

Experimental Protocols

Isolation of this compound from Propolis

A general protocol for the isolation of flavonoids from propolis, which can be adapted for this compound, is outlined below.

G Isolation of this compound from Propolis Propolis Raw Propolis Extraction Ethanolic Extraction Propolis->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Crude_Extract Crude Ethanolic Extract Evaporation->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purification Further Purification (e.g., Preparative HPLC) TLC_Analysis->Purification Isolated_Compound This compound Purification->Isolated_Compound

A general workflow for the isolation of this compound.

Methodology:

  • Extraction: Propolis is macerated with ethanol (B145695) (e.g., 70-95%) at room temperature.

  • Filtration and Concentration: The extract is filtered to remove solid residues and the solvent is evaporated under reduced pressure to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Purification: Fractions containing this compound are combined and may require further purification by techniques such as preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS).

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

  • This compound stock solution in a suitable solvent (e.g., methanol or DMSO)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution and the positive control.

  • Add a fixed volume of the DPPH solution to each well of the microplate.

  • Add the test compound dilutions and the positive control to the wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, inferences can be drawn from the activities of its parent compound, pinobanksin, and other flavonoids.

Anti-inflammatory and Antioxidant Pathways

Flavonoids are known to exert their anti-inflammatory and antioxidant effects through various mechanisms, including the modulation of the NF-κB and Nrf2 signaling pathways. It is plausible that this compound may also interact with these pathways to reduce inflammation and oxidative stress.

Apoptosis in Cancer Cells

The parent compound, pinobanksin, has been shown to induce apoptosis in cancer cells through the activation of caspases.[1][6] It is hypothesized that this compound may share similar pro-apoptotic properties, potentially through the intrinsic or extrinsic apoptosis pathways.

A simplified diagram of a potential apoptosis-inducing pathway is shown below.

G Potential Apoptotic Pathway of Pinobanksin Derivatives Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces mitochondrial stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

A potential mechanism of apoptosis induction.

Conclusion

This compound is a naturally occurring flavonoid with demonstrated antioxidant properties and potential for other therapeutic applications. While its discovery is well-documented in various natural sources, particularly propolis, further research is required to establish a standardized chemical synthesis and to fully elucidate its biological mechanisms of action. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, paving the way for future investigations into this promising compound.

References

Pinobanksin 5-Methyl Ether: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Presence in Propolis and Plant Extracts, Analytical Methodologies, and Biological Activities

Introduction

Pinobanksin (B127045) 5-methyl ether, a flavonoid compound, is a natural product found in bee propolis and various plant species. As a derivative of pinobanksin, it is recognized for its potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a detailed overview of the current scientific knowledge on pinobanksin 5-methyl ether, focusing on its quantitative distribution, experimental protocols for its analysis, and its role in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Quantitative Analysis of this compound

The concentration of this compound has been reported in propolis from various geographical origins. The following table summarizes the available quantitative data. Notably, there is a scarcity of quantitative studies on this specific compound in plant extracts.

Sample TypeGeographical OriginConcentration (% of Extract)Reference
Propolis ExtractNorthern India0.04 - 0.06[1]

Experimental Protocols

A detailed methodology for the extraction and quantification of this compound is crucial for accurate research. The following protocol is a composite methodology based on established techniques for the analysis of flavonoids in propolis.

Sample Preparation and Extraction

This protocol describes a standard method for the extraction of this compound from propolis samples.

  • Sample Grinding: Propolis samples are frozen and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • A known weight of the powdered propolis is macerated with 70% ethanol (B145695) (e.g., 1:10 w/v).

    • The mixture is subjected to ultrasonication for 30 minutes to enhance extraction efficiency.

    • The extraction is carried out for 24 hours at room temperature with constant agitation.

    • The extract is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

Quantification by Ultra-High-Performance Liquid Chromatography (UHPLC) with Diode Array Detection (DAD)

This method allows for the separation and quantification of this compound.

  • Chromatographic System: A UHPLC system equipped with a DAD detector is used.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might be: 0-10 min, 10-40% B; 10-15 min, 40-70% B; 15-20 min, 70-10% B; followed by a re-equilibration period.

  • Flow Rate: A flow rate of 0.3 mL/min is commonly used.

  • Detection: The DAD detector is set to monitor at the maximum absorbance wavelength for this compound (typically around 290 nm).

  • Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve. The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).[1]

Identification by Mass Spectrometry (MS)

For unambiguous identification, the UHPLC system can be coupled to a mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for flavonoids.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for accurate mass measurements.

  • Identification: this compound is identified by its accurate mass and fragmentation pattern in MS/MS experiments. The expected [M-H]⁻ ion for C₁₆H₁₄O₅ is m/z 285.0763.

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

experimental_workflow propolis Propolis Sample grinding Grinding propolis->grinding extraction Solvent Extraction (70% Ethanol, Ultrasonication) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract uhplc UHPLC-DAD Analysis crude_extract->uhplc ms UHPLC-MS/MS Identification crude_extract->ms quantification Quantification uhplc->quantification identification Identification ms->identification

Experimental workflow for this compound analysis.

Signaling Pathways

This compound, as a flavonoid, is anticipated to modulate various cellular signaling pathways. While research on this specific compound is ongoing, studies on the closely related pinobanksin and other propolis flavonoids provide insights into its potential mechanisms of action, particularly in apoptosis and inflammation.

Apoptosis Signaling Pathway

Studies on Sonoran propolis have shown that pinobanksin and its ester derivatives can induce apoptosis in cancer cells.[1] This process is primarily mediated through the intrinsic (mitochondrial) pathway.

The key steps in this pathway include:

  • Induction of Mitochondrial Stress: Pinobanksin derivatives cause a loss of the mitochondrial membrane potential (ΔΨm).

  • Caspase Activation: This leads to the activation of initiator caspase-9 and executioner caspase-3. The activation of caspase-8, typically associated with the extrinsic pathway, has also been observed, suggesting potential crosstalk between the pathways.

  • Apoptosis Execution: Activated executioner caspases cleave cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The following diagram illustrates the proposed apoptotic signaling pathway.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade pinobanksin This compound & Derivatives mito_potential Loss of Mitochondrial Membrane Potential (ΔΨm) pinobanksin->mito_potential caspase8 Caspase-8 Activation pinobanksin->caspase8 caspase9 Caspase-9 Activation mito_potential->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caspase8->caspase3

Apoptosis induction by pinobanksin derivatives.

Inflammatory and Antioxidant Signaling Pathways

Flavonoids present in propolis are known to possess anti-inflammatory and antioxidant properties.[2] These effects are often mediated through the modulation of key signaling pathways such as NF-κB and Nrf2.

  • NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavonoids like this compound may inhibit this pathway, leading to a reduction in inflammation.

  • Nrf2 Pathway: The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes. Flavonoids can activate this pathway, thereby enhancing the cell's capacity to combat oxidative stress.

The diagram below depicts the potential interplay of this compound with these pathways.

inflammation_antioxidant_pathways cluster_stimuli Cellular Stress cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nfkb_activation NF-κB Activation inflammatory_stimuli->nfkb_activation oxidative_stress Oxidative Stress nrf2_activation Nrf2 Activation oxidative_stress->nrf2_activation inflammation Inflammation nfkb_activation->inflammation antioxidant_response Antioxidant Response nrf2_activation->antioxidant_response pinobanksin This compound pinobanksin->nfkb_activation Inhibition pinobanksin->nrf2_activation Activation

Modulation of NF-κB and Nrf2 pathways.

Conclusion

This compound is a promising flavonoid with demonstrated presence in propolis and potential therapeutic activities. This guide has provided an overview of its quantitative occurrence, detailed experimental protocols for its analysis, and insights into its likely mechanisms of action through key cellular signaling pathways. Further research is warranted to fully elucidate its quantitative distribution in a wider range of natural sources and to confirm its specific effects on the signaling pathways discussed. The information presented here serves as a valuable resource for scientists and researchers dedicated to the exploration of novel natural products for drug discovery and development.

References

Spectroscopic and Mechanistic Insights into Pinobanksin 5-Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Pinobanksin 5-methyl ether, a naturally occurring flavonoid. It includes comprehensive tables of its mass spectrometry data, detailed experimental protocols for spectroscopic analysis, and a visualization of its role in key signaling pathways relevant to inflammation and cellular defense mechanisms.

Spectroscopic Data

Mass Spectrometry (MS) Data

Mass spectrometry analysis confirms the molecular formula of this compound as C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol .[1][2] Electrospray ionization (ESI) mass spectrometry in negative ion mode is a common technique for its analysis. The deprotonated molecule [M-H]⁻ is observed at an m/z of approximately 285.[3]

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₆H₁₄O₅[1][2]
Molecular Weight286.28 g/mol [1][2]
Ionization ModeESI-[3]
Parent Ion [M-H]⁻ (m/z)~285[3]

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic analysis of flavonoids like this compound. These protocols are based on established methodologies for natural product analysis.

Sample Preparation for Spectroscopic Analysis

For accurate spectroscopic analysis, this compound should be of high purity. Standard purification techniques for flavonoids include column chromatography over silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC). The purified compound is then dissolved in an appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆, Methanol-d₄) or a suitable solvent for MS analysis (e.g., methanol (B129727), acetonitrile).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of flavonoids is as follows:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire one-dimensional proton NMR spectra. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire one-dimensional carbon NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are necessary.

  • 2D NMR Experiments: To aid in structural elucidation and complete assignment of proton and carbon signals, various two-dimensional NMR experiments can be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

A typical LC-MS protocol for the analysis of flavonoids is outlined below:

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Chromatography:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution using a binary solvent system, typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile (B52724) or methanol with 0.1% formic acid as solvent B.

    • Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage to elute compounds of increasing hydrophobicity.

    • Flow Rate: Maintain a constant flow rate, for example, 0.5-1.0 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Use an electrospray ionization (ESI) source, which is well-suited for polar molecules like flavonoids. Analysis can be performed in both positive and negative ion modes to obtain comprehensive data.

    • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

    • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 100-1000 amu). For structural information, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the obtained data using the instrument's software to identify the retention time, molecular ion, and fragmentation pattern of this compound.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in the cellular response to inflammation and oxidative stress, primarily through the Nrf2 and NF-κB pathways.

Anti-inflammatory and Cytoprotective Mechanisms

This compound exhibits anti-inflammatory and cytoprotective effects by influencing the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4] Under conditions of oxidative stress, this compound can promote the activation of Nrf2, a master regulator of the antioxidant response.[4] Activated Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification genes. Concurrently, it can inhibit the pro-inflammatory NF-κB pathway, which is responsible for the production of inflammatory cytokines.[4]

G stress Oxidative Stress / Inflammatory Stimuli keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 activates nfkb_pathway NF-κB Pathway stress->nfkb_pathway activates p5me This compound p5me->keap1_nrf2 promotes dissociation p5me->nfkb_pathway inhibits nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus_nrf2 Nuclear Nrf2 nrf2->nucleus_nrf2 translocates to nucleus are Antioxidant Response Element (ARE) nucleus_nrf2->are binds to detox_genes Antioxidant & Detoxification Gene Expression are->detox_genes induces detox_genes->stress reduces inflammation Inflammation nfkb_pathway->inflammation promotes

Figure 1. Modulation of Nrf2 and NF-κB pathways by this compound.
Experimental Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of this compound begins with the extraction and purification of the compound from its natural source, followed by structural elucidation using NMR and MS techniques.

G start Start: Natural Source (e.g., Propolis) extraction Solvent Extraction start->extraction purification Chromatographic Purification (e.g., HPLC) extraction->purification pure_compound Pure this compound purification->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (LC-MS, MS/MS) pure_compound->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis structure Structural Elucidation end End: Characterized Compound structure->end data_analysis->structure

References

Pinobanksin 5-Methyl Ether: A Preliminary Mechanistic Exploration Based on the Action of its Parent Compound, Pinobanksin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinobanksin (B127045) 5-methyl ether, a flavonoid identified in natural sources such as propolis, remains a molecule of interest for its potential therapeutic properties.[1][2] However, a comprehensive review of the current scientific literature reveals a significant gap in direct research into its specific mechanism of action. In contrast, its parent compound, pinobanksin, has been the subject of numerous studies elucidating its anti-inflammatory, antioxidant, and anti-proliferative effects.[2][3][4][5] This technical guide provides a detailed overview of the established mechanisms of action for pinobanksin as a foundational basis for preliminary studies into pinobanksin 5-methyl ether. It is proposed that the biological activities of this compound are likely to mirror those of pinobanksin, although the addition of a methyl group at the 5-position may influence its potency, bioavailability, and specific molecular interactions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways for pinobanksin to guide future research on its 5-methyl ether derivative.

Introduction

This compound is a naturally occurring flavonoid, a class of secondary metabolites in plants known for their diverse biological activities.[1] It has been identified as a constituent of bee propolis.[1][2] While the direct biological effects of this compound have not been extensively studied, the well-documented activities of its parent compound, pinobanksin, offer significant insights. Pinobanksin is recognized for its antioxidant, anti-inflammatory, and anti-cancer properties.[2][3][4][5] This guide will delve into the known mechanisms of pinobanksin to provide a robust starting point for investigating its 5-methyl ether derivative.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of pinobanksin. Due to the lack of available data, a corresponding table for this compound cannot be provided at this time.

Table 1: Anti-Proliferative and Cytotoxic Activity of Pinobanksin

Cell LineAssay TypeParameterValueReference
M12.C3.F6 (B-cell lymphoma)MTT AssayIC5052.1 µM[3]
PANC-1 (human pancreatic cancer)Not specifiedIC5017.9 µM[3]

Table 2: Anti-Inflammatory and Antioxidant Activity of Pinobanksin

Cell LineModelParameter MeasuredConcentration RangeEffectReference
H9c2LPS-induced inflammationPro-inflammatory cytokine expression5–80 µMDose-dependent anti-inflammatory response[3]
H9c2H2O2-induced oxidative stressROS Levels5-40 µMAntioxidant effect[1]
H9c2H2O2-induced oxidative stressROS Levels40-80 µMPro-oxidant effect[1]

Key Signaling Pathways

The biological effects of pinobanksin are mediated through its interaction with several key signaling pathways. The following sections describe the pathways involved in its anti-inflammatory and apoptotic activities.

Anti-Inflammatory Signaling

Pinobanksin has been shown to modulate inflammatory responses through the Nrf2 and NF-κB pathways. In response to inflammatory stimuli, pinobanksin can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, and promote the nuclear translocation of Nrf2, which upregulates the expression of antioxidant enzymes.

G Inferred Anti-Inflammatory Pathway of Pinobanksin LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, etc.) NFkB->Cytokines Induces Transcription Pinobanksin Pinobanksin Pinobanksin->NFkB Inhibits Nrf2 Nrf2 Pinobanksin->Nrf2 Promotes Nuclear Translocation ARE ARE Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription G Apoptosis Induction Pathway of Pinobanksin Pinobanksin Pinobanksin Caspase8 Caspase-8 Pinobanksin->Caspase8 Activates Caspase9 Caspase-9 Pinobanksin->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Experimental Workflow for Bioactivity Screening Compound This compound CellViability Cell Viability/Proliferation Assay (e.g., MTT) Compound->CellViability AntiInflammatory Anti-Inflammatory Assays (e.g., Cytokine measurement) Compound->AntiInflammatory Antioxidant Antioxidant Assays (e.g., ROS detection) Compound->Antioxidant Apoptosis Apoptosis Assays (e.g., Caspase activity) Compound->Apoptosis Mechanism Mechanistic Studies (Western Blot, qPCR for pathway proteins) CellViability->Mechanism AntiInflammatory->Mechanism Antioxidant->Mechanism Apoptosis->Mechanism DataAnalysis Data Analysis and Pathway Mapping Mechanism->DataAnalysis

References

In Vitro Antioxidant Potential of Pinobanksin 5-Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin 5-methyl ether, a flavonoid predominantly found in propolis, has garnered scientific interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the in vitro antioxidant potential of this compound. It summarizes the available quantitative antioxidant data, details the experimental protocols for key antioxidant assays, and illustrates the potential underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic applications of this compound.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency of a compound, with a lower IC50 value indicating higher antioxidant activity. The available quantitative data for this compound is summarized in the table below.

Antioxidant AssayThis compound IC50 (µg/mL)Standard CompoundStandard Compound IC50 (µg/mL)Reference
DPPH Radical Scavenging98.4 ± 2.3Quercetin9.9 ± 2.5[1]
Trolox6.3 ± 1.4[1]
Ascorbic Acid43.2 ± 10.3[1]
ABTS Radical Scavenging126.9 ± 4.5Quercetin16.1 ± 2.1[1]
Trolox3.8 ± 1.2[1]
Ascorbic Acid36.8 ± 2.5[1]

Note: Data for Ferric Reducing Antioxidant Power (FRAP), Superoxide (B77818) Radical Scavenging, and Hydroxyl Radical Scavenging assays for isolated this compound were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, amber-colored bottle at 4°C.

  • Preparation of Test Sample: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test sample.

    • Prepare a blank containing 100 µL of methanol and 100 µL of the test sample.

    • Prepare a control containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.

  • Assay:

    • Add 1.0 mL of the ABTS•+ working solution to 10 µL of each concentration of the test sample.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging activity is calculated as follows:

    The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions fresh:

      • 300 mM Acetate (B1210297) buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in distilled water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Preparation of Test Sample: Prepare a stock solution of this compound and serial dilutions.

  • Assay:

    • Add 150 µL of the FRAP reagent to a test tube.

    • Add 5 µL of the test sample.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Superoxide Radical (O₂•⁻) Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a non-enzymatic system, such as the phenazine (B1670421) methosulfate-nicotinamide adenine (B156593) dinucleotide (PMS-NADH) system.

Procedure:

  • Preparation of Reagents:

    • Phosphate (B84403) buffer (100 mM, pH 7.4)

    • NADH solution (468 µM in buffer)

    • NBT solution (156 µM in buffer)

    • PMS solution (60 µM in buffer)

  • Preparation of Test Sample: Prepare a stock solution of this compound and serial dilutions.

  • Assay:

    • In a reaction tube, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.5 mL of the test sample.

    • Initiate the reaction by adding 0.5 mL of PMS solution.

  • Incubation: Incubate the mixture at 25°C for 5 minutes.

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation: The percentage of superoxide radical scavenging is calculated using the standard formula, and the IC50 value is determined.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge hydroxyl radicals, which are typically generated by the Fenton reaction (Fe²⁺ + H₂O₂). The scavenging activity is often determined by measuring the inhibition of the degradation of a target molecule, such as deoxyribose.

Procedure:

  • Preparation of Reagents:

    • Phosphate buffer (20 mM, pH 7.4)

    • 2-Deoxyribose solution (2.8 mM)

    • FeCl₃ solution (100 µM)

    • EDTA solution (100 µM)

    • H₂O₂ solution (1.0 mM)

    • Ascorbic acid solution (100 µM)

    • Thiobarbituric acid (TBA) solution (1% in 50 mM NaOH)

    • Trichloroacetic acid (TCA) solution (2.8%)

  • Preparation of Test Sample: Prepare a stock solution of this compound and serial dilutions.

  • Assay:

    • In a final volume of 1 mL, mix the test sample with 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and ascorbic acid in phosphate buffer.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Color Development: Add 1 mL of TCA and 1 mL of TBA to the reaction mixture. Heat the mixture in a boiling water bath for 15 minutes.

  • Measurement: After cooling, measure the absorbance of the pink chromogen at 532 nm.

  • Calculation: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to the control. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

General Antioxidant Assay Workflow

The following diagram illustrates a generalized workflow for in vitro antioxidant assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Reagents (e.g., DPPH, ABTS•+) Reaction Mix Reagents with Sample/Standard/Blank Reagent_Prep->Reaction Sample_Prep Prepare this compound Stock and Dilutions Sample_Prep->Reaction Standard_Prep Prepare Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard_Prep->Reaction Incubation Incubate under Specific Conditions (Time, Temperature, Light) Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro antioxidant capacity assessment.

Nrf2 Signaling Pathway

Flavonoids, as a class of compounds, are known to exert some of their antioxidant effects by modulating cellular signaling pathways. One of the most critical pathways is the Keap1-Nrf2 pathway. While direct evidence for this compound is still emerging, studies on propolis extracts containing this compound and other related flavonoids suggest a potential interaction with this pathway.[2]

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's defense against oxidative damage.

G cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 (active) Keap1_Nrf2->Nrf2_free dissociation Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation leads to Nucleus Nucleus Nrf2_free->Nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Flavonoid Flavonoid Flavonoid->Keap1_Nrf2 may induce dissociation

Caption: Potential activation of the Nrf2 signaling pathway by flavonoids.

Conclusion

This compound demonstrates in vitro antioxidant activity, as evidenced by its capacity to scavenge DPPH and ABTS radicals. While quantitative data for other common antioxidant assays are not yet available for the isolated compound, the provided detailed protocols offer a framework for further investigation. The potential of this compound and related flavonoids to modulate the Nrf2 signaling pathway suggests a mechanism of action beyond direct radical scavenging, warranting further research to elucidate its full therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the antioxidant properties of this compound in drug discovery and development.

References

Pinobanksin 5-Methyl Ether: A Technical Whitepaper on its Potential Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinobanksin (B127045) 5-methyl ether, a flavonoid found in various propolis samples, is a promising but understudied candidate for anti-inflammatory drug development. While direct research on this specific compound is limited, its structural similarity to pinobanksin, a known anti-inflammatory and antioxidant agent, suggests a strong potential for analogous activity. This technical guide synthesizes the available data on pinobanksin and related propolis extracts to infer the likely mechanisms of action, experimental validation protocols, and quantitative effects of pinobanksin 5-methyl ether. The primary mechanism of action is hypothesized to be the modulation of the NF-κB and Nrf2 signaling pathways, leading to a reduction in pro-inflammatory mediators. This document provides a comprehensive overview for researchers and professionals in drug discovery, offering a foundational understanding and a roadmap for future investigation into the therapeutic potential of this compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. Flavonoids, a class of polyphenolic compounds found in plants and propolis, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory and antioxidant effects.[1][2][3]

This compound is a flavanone (B1672756) identified as a constituent of propolis from various geographical regions, including Chile and Kazakhstan.[4][5] While its parent compound, pinobanksin, has been the subject of several studies demonstrating its anti-inflammatory properties, this compound remains largely uninvestigated.[1][6] This whitepaper aims to bridge this knowledge gap by providing an in-depth technical guide on the potential anti-inflammatory properties of this compound, based on the current understanding of pinobanksin and other closely related flavonoids.

Putative Mechanism of Action: Modulation of Key Signaling Pathways

Based on studies of pinobanksin and other flavonoids present in propolis, the anti-inflammatory effects of this compound are likely mediated through the regulation of two central signaling pathways: the NF-κB and the Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[6][7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (e.g., iNOS, COX-2), and adhesion molecules.[8][9]

Pinobanksin has been shown to inhibit the activation of the NF-κB pathway.[6] It is hypothesized that this compound will exert a similar inhibitory effect, thereby reducing the production of a wide array of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_complex IκB-p65 Complex IKK->NFkB_complex Dissociation p65 p65 p65_nuc p65 p65->p65_nuc Translocation Pinobanksin This compound (Hypothesized) Pinobanksin->IKK Inhibition DNA DNA p65_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Transcription

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway.
Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress, which is closely linked to inflammation.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Studies on propolis flavonoids, including pinobanksin, have shown activation of the Nrf2 pathway.[6] It is plausible that this compound also promotes the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense and indirectly mitigating inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1_complex Keap1-Nrf2 Complex Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Pinobanksin This compound (Hypothesized) Pinobanksin->Nrf2_Keap1_complex Induces Dissociation ROS Oxidative Stress ROS->Nrf2_Keap1_complex Dissociation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Figure 2: Hypothesized activation of the Nrf2 antioxidant pathway.

Quantitative Data on the Anti-inflammatory Effects of Pinobanksin

The following tables summarize the quantitative data from studies on pinobanksin, which can serve as a benchmark for future investigations into this compound.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Pinobanksin

ParameterCell LineTreatmentConcentration RangeResultReference
ROS Reduction H9c2H₂O₂-induced oxidative stress5 - 40 µMDose-dependent decrease in ROS levels.[6]
HO-1 Expression H9c2H₂O₂-induced oxidative stress5 - 40 µMDose-dependent increase in HO-1 expression.[6]
Pro-inflammatory Cytokine Expression H9c2LPS-induced inflammationNot specifiedDown-regulated the expression of IL-6 and VCAM.[6]
NO and iNOS Levels H9c2LPS-induced inflammationNot specifiedInhibited NO production and iNOS levels.[6]
MMP-9 Gene Expression RAW 264.7LPS-induced inflammationNot specifiedPropolis extract containing pinobanksin and its 5-methyl ether reduced MMP-9 expression.[4][10]

Recommended Experimental Protocols

To validate the anti-inflammatory properties of this compound, a series of in vitro and in vivo experiments are recommended. The following protocols are based on established methodologies used for similar flavonoids.

In Vitro Anti-inflammatory Assays

In_Vitro_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays Cell_Culture Culture RAW 264.7 or H9c2 cells Pretreatment Pre-treat with this compound (various concentrations) Cell_Culture->Pretreatment Stimulation Induce inflammation with LPS (e.g., 1 µg/mL) Pretreatment->Stimulation NO_Assay Nitric Oxide (NO) Quantification (Griess Assay) Stimulation->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Stimulation->Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot for iNOS, COX-2, p-p65, Nrf2, HO-1) Stimulation->Western_Blot qPCR Gene Expression Analysis (RT-qPCR for Tnf, Il6, Il1b, Nos2, Ptgs2) Stimulation->qPCR

Figure 3: General workflow for in vitro anti-inflammatory assays.

4.1.1. Cell Culture and Treatment

  • Cell Lines: Murine macrophage cell line RAW 264.7 or rat cardiomyocyte cell line H9c2 are suitable models.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment Protocol:

    • Seed cells in appropriate plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

4.1.2. Nitric Oxide (NO) Production Assay

  • Principle: Measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Methodology:

    • Collect the cell culture supernatant after treatment.

    • Mix equal volumes of the supernatant and Griess reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

4.1.3. Pro-inflammatory Cytokine Measurement

  • Principle: Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA).

  • Methodology: Follow the manufacturer's instructions for the specific ELISA kits.

4.1.4. Western Blot Analysis

  • Principle: Detect the expression levels of key proteins in the inflammatory and antioxidant pathways.

  • Target Proteins: iNOS, COX-2, phosphorylated and total NF-κB p65, IκBα, Nrf2, and HO-1.

  • Methodology:

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies overnight.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

4.1.5. Real-Time Quantitative PCR (RT-qPCR)

  • Principle: Measure the mRNA expression levels of pro-inflammatory genes.

  • Target Genes: Tnf, Il6, Il1b, Nos2 (iNOS), and Ptgs2 (COX-2).

  • Methodology:

    • Extract total RNA from treated cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound represents a compelling yet underexplored natural product with significant potential as an anti-inflammatory agent. Based on the available evidence for its parent compound, pinobanksin, and other related flavonoids, it is highly probable that this compound exerts its effects through the dual modulation of the NF-κB and Nrf2 signaling pathways.

Future research should focus on direct experimental validation of these hypotheses. The protocols outlined in this whitepaper provide a clear framework for such investigations. Key future steps include:

  • Isolation and Purification: Develop efficient methods for the isolation of pure this compound from propolis or through chemical synthesis to enable accurate biological testing.

  • In Vitro Characterization: Conduct comprehensive in vitro studies as described to determine its IC50 values for the inhibition of various inflammatory markers and to confirm its mechanism of action.

  • In Vivo Efficacy: Evaluate the anti-inflammatory effects of this compound in animal models of inflammation, such as LPS-induced systemic inflammation or carrageenan-induced paw edema.

  • Structure-Activity Relationship (SAR) Studies: Compare the anti-inflammatory potency of this compound with that of pinobanksin and other related flavonoids to understand the contribution of the 5-methyl ether group to its activity.

The exploration of this compound holds promise for the discovery of a novel therapeutic lead for the treatment of inflammatory diseases. This technical guide serves as a foundational resource to stimulate and guide further research in this exciting area.

References

Antiproliferative Activity of Pinobanksin 5-Methyl Ether: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pinobanksin (B127045) 5-methyl ether, a naturally occurring flavonoid found in propolis, has been investigated for its potential as an anticancer agent. This technical guide provides a comprehensive analysis of its antiproliferative activities against various cancer cell lines. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways and experimental workflows. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel oncology therapeutics.

Introduction

Natural products are a rich source of bioactive compounds with therapeutic potential. Among these, flavonoids have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. Pinobanksin 5-methyl ether is a derivative of pinobanksin, a dihydroflavonol commonly found in honey and propolis. While the parent compound, pinobanksin, has been shown to induce apoptosis in cancer cells, the specific antiproliferative profile of its 5-methyl ether derivative warrants detailed investigation to ascertain its potential as a standalone or adjuvant therapeutic agent.[1] This guide synthesizes the current knowledge on the antiproliferative effects of this compound.

Quantitative Antiproliferative Data

The antiproliferative activity of this compound has been evaluated against a panel of human and murine cancer cell lines. The following table summarizes the available 50% effective concentration (EC50) values, providing a comparative view of its potency across different cancer types.

Table 1: EC50 Values of this compound in Various Cancer Cell Lines

CompoundCell LineCancer TypeEC50 (µM)Reference
This compoundMurine colon 26-L5Colon Carcinoma>349.3[2]
Murine B16-BL6Melanoma>349.3[2]
Human HT-1080Fibrosarcoma>349.3[2]
Human lung A549Lung Adenocarcinoma>349.3[2]
M12.C3.F6B-cell LymphomaInactive[3]

Note: The study by Banskota et al. (2002) reported the activity of this compound as weak, with EC50 values greater than 100 µg/mL (equivalent to >349.3 µM).[2] Another study by Alday et al. (2015) found that this compound did not exhibit antiproliferative activity in M12.C3.F6 cells, in contrast to its parent compound, pinobanksin.[3]

Experimental Methodologies

The evaluation of the antiproliferative activity of this compound typically involves a series of in vitro cell-based assays. The following protocols are representative of the methodologies employed in the cited research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period, generally 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[2][4]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with this compound at various concentrations for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A to stain the cellular DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.

Visualizing Workflows and Putative Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antiproliferative activity of a test compound like this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis A Cancer Cell Line Culture B Compound Treatment (this compound) A->B C MTT Assay (Cell Viability) B->C E Apoptosis Assay (Annexin V/PI) B->E F Cell Cycle Analysis (PI Staining) B->F G Western Blot (Protein Expression) B->G D EC50 Determination C->D H Identification of Modulated Pathways G->H

Caption: A generalized workflow for assessing the antiproliferative effects of a compound.

Putative Signaling Pathways in Flavonoid-Induced Apoptosis

While specific signaling data for this compound is not available, related flavonoids like pinobanksin are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates this putative mechanism.

G cluster_0 Mitochondrial (Intrinsic) Pathway P5ME This compound (Putative) Bax Bax P5ME->Bax Activates Bcl2 Bcl-2 P5ME->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A putative model of the intrinsic apoptotic pathway potentially modulated by flavonoids.

Discussion and Future Directions

The currently available data suggests that this compound exhibits weak to no antiproliferative activity against the tested cancer cell lines.[2][3] This is in contrast to its parent compound, pinobanksin, which has demonstrated pro-apoptotic effects.[1] The methylation at the 5-position of the A ring may significantly alter the molecule's interaction with biological targets, leading to a reduction in its cytotoxic potential.

Future research should aim to:

  • Screen this compound against a broader panel of cancer cell lines to identify any potential selective activity.

  • Investigate its potential as a modulator of drug resistance or as a chemosensitizing agent in combination with established anticancer drugs.

  • Conduct structure-activity relationship (SAR) studies to understand the impact of methylation and other substitutions on the antiproliferative activity of the pinobanksin scaffold.

  • If any significant activity is identified, elucidate the specific molecular targets and signaling pathways involved.

Conclusion

Based on the limited existing literature, this compound does not appear to be a potent antiproliferative agent when used as a monotherapy. Its utility in oncology may be limited, although further investigation into its potential role in combination therapies or against a wider range of cancer types could be warranted. This technical guide serves as a summary of the current state of knowledge and a foundation for future research in this area.

References

Pinobanksin 5-methyl ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 119309-36-3

This technical guide provides an in-depth overview of Pinobanksin (B127045) 5-methyl ether, a naturally occurring flavonoid with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and related industries, offering comprehensive data on its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

Pinobanksin 5-methyl ether, a derivative of pinobanksin, is a flavonoid found in various natural sources, most notably in bee propolis.[1][2] Its chemical structure and key properties are summarized below.

PropertyValueReference(s)
Chemical Formula C₁₆H₁₄O₅[2]
Molecular Weight 286.28 g/mol [2]
IUPAC Name (2R,3R)-3,7-dihydroxy-5-methoxy-2-phenylchroman-4-one
Appearance White to off-white solid powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Store at < -15°C in a well-closed container[2]

Spectroscopic Data

Mass Spectrometry

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a key technique for the identification of this compound in complex mixtures like propolis extracts.[1][3]

Ionm/z (measured)m/z (calculated)Major Fragment Ions (m/z)Reference(s)
[M-H]⁻285.0689285.0692267.0559 ([M-H-H₂O]⁻), 252.0333 ([M-H-H₂O-CH₃]⁻)[1]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being of particular interest to the scientific community.

Antioxidant Activity

The flavonoid structure of this compound allows it to act as a potent antioxidant by scavenging reactive oxygen species (ROS).[2] This activity is attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals.[2]

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways. Flavonoids from propolis, including pinobanksin derivatives, have been observed to suppress the activation of the NF-κB signaling pathway.[1]

Anti-Helicobacter pylori Activity

This compound has demonstrated activity against Helicobacter pylori, a bacterium implicated in various gastric diseases.[4]

Induction of Detoxification Enzymes

This compound has been identified as an effective inducer of the CYP9Q enzyme, which is involved in detoxification processes.[4]

Experimental Protocols

Isolation of this compound from Propolis

The following protocol is a general guideline for the extraction and isolation of flavonoids, including this compound, from raw propolis.

Workflow for Propolis Extraction and Isolation

start Raw Propolis step1 Freeze (-20°C) and Pulverize start->step1 step2 Maceration with 70% Ethanol (B145695) (24h, room temperature, shaking) step1->step2 step3 Filter and Collect Supernatant step2->step3 step4 Repeat Maceration of Residue step3->step4 step5 Pool Supernatants and Evaporate Solvent step4->step5 step6 Crude Propolis Extract step5->step6 step7 Column Chromatography (e.g., Sephadex LH-20) step6->step7 step8 Fraction Collection step7->step8 step9 Analytical Chromatography (HPLC) for Fraction Analysis step8->step9 step10 Isolation of this compound step9->step10 end Pure Compound step10->end

Caption: Workflow for the extraction and isolation of this compound from propolis.

Methodology:

  • Preparation of Propolis: Freeze raw propolis at -20°C overnight and then pulverize it into a fine powder.

  • Extraction: Macerate the powdered propolis in 70% ethanol (e.g., 1:10 w/v) at room temperature with continuous shaking for 24 hours.

  • Filtration: Separate the ethanolic extract from the solid residue by filtration.

  • Re-extraction: Repeat the extraction process with the residue to ensure maximum yield.

  • Concentration: Combine the ethanolic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: Subject the crude extract to column chromatography (e.g., Sephadex LH-20) for fractionation.

  • Isolation: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify and isolate the pure this compound.

DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[5][6]

DPPH Assay Workflow

start Prepare Solutions step1 DPPH Solution (0.1 mM in Methanol) start->step1 step2 Test Compound Solutions (Varying Concentrations) start->step2 step3 Mix DPPH Solution with Test Compound step1->step3 step2->step3 step4 Incubate in the Dark (30 min, room temperature) step3->step4 step5 Measure Absorbance at 517 nm step4->step5 step6 Calculate Percentage Inhibition step5->step6 end Determine IC50 Value step6->end

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound in a suitable solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-Helicobacter pylori Activity (MIC Determination)

The following broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against H. pylori.[7][8]

MIC Determination Workflow

start Prepare Materials step1 H. pylori Culture start->step1 step2 Test Compound Serial Dilutions start->step2 step3 Inoculate Microtiter Plate Wells with H. pylori and Test Compound step1->step3 step2->step3 step4 Incubate under Microaerophilic Conditions (37°C, 72h) step3->step4 step5 Add Growth Indicator (e.g., Resazurin) step4->step5 step6 Incubate Further (8h) step5->step6 step7 Visually or Spectrophotometrically Assess Growth Inhibition step6->step7 end Determine MIC step7->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) against H. pylori.

Methodology:

  • Bacterial Culture: Culture H. pylori strains in an appropriate medium (e.g., Brain Heart Infusion broth supplemented with fetal bovine serum) under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C.

  • Serial Dilutions: Prepare a series of two-fold dilutions of this compound in the culture medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of H. pylori. Include positive (bacteria with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

Signaling Pathway

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of flavonoids like this compound are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammatory responses.

NF-κB Signaling Pathway Inhibition

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its detailed pharmacology, toxicology, and clinical efficacy is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Note: Quantitative Analysis of Pinobanksin 5-methyl ether using HPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) method for the identification and quantification of Pinobanksin 5-methyl ether, a flavonoid of interest for its potential biological activities. The protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring flavonoid predominantly found in bee propolis.[1][2] Like other flavonoids, it is recognized for its antioxidant properties and is being investigated for various potential health benefits.[1] Accurate and sensitive analytical methods are crucial for the qualitative and quantitative analysis of this compound in complex matrices such as natural product extracts. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers excellent selectivity and sensitivity for this purpose.[3][4][5] This document provides a detailed protocol for the analysis of this compound using HPLC-ESI-MS/MS.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • 70% Ethanol (B145695) (for extraction)

  • Syringe filters (0.22 µm)

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to construct a calibration curve (e.g., 1-1000 ng/mL).

Sample Preparation (from Propolis)
  • Grind the dry propolis sample into a fine powder.

  • Accurately weigh 0.2 g of the powder into a conical flask.

  • Add 30 mL of 70% ethanol.[3]

  • Extract using an ultrasonic bath for 45 minutes.[3]

  • Adjust the solution to the original weight with 70% ethanol to compensate for any solvent loss.[3]

  • Centrifuge the extract to pellet solid particles.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]

HPLC-ESI-MS/MS Analysis

The chromatographic separation is performed on a C18 column with a gradient elution of water and acetonitrile, both containing formic acid to improve peak shape and ionization efficiency. Detection is achieved using a triple quadrupole mass spectrometer in negative electrospray ionization mode with Multiple Reaction Monitoring (MRM).

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 80% A to 10% A over 20 min, then return to initial
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 4.7 kV
Source Temperature 350 °C
Sheath Gas (Nitrogen) 30 psi
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

Data Presentation

The quantification of this compound is based on the monitoring of specific precursor-to-product ion transitions. The molecular formula for this compound is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol .[1] In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

Table 3: Quantitative Data for this compound

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound285.0826724215-40 (Optimized)

Note: The precursor ion m/z is based on the deprotonated molecule. Product ions and collision energy should be optimized for the specific instrument used. The product ion at m/z 267 corresponds to the structure of a methylated chrysin, and the ion at m/z 242 is also a consistent fragment.[6]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing propolis Propolis Sample grinding Grinding propolis->grinding extraction Ultrasonic Extraction (70% Ethanol) grinding->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject ms ESI-MS/MS Detection (Negative Ion Mode) hplc->ms acquisition Data Acquisition (MRM) ms->acquisition Detect quantification Quantification (Calibration Curve) acquisition->quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

The HPLC-ESI-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection can be readily implemented in a laboratory setting for the analysis of this flavonoid in propolis and other complex matrices. This method will be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Application Note: Quantification of Pinobanksin 5-methyl ether in Propolis Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Propolis, a resinous substance produced by honeybees, is a complex mixture of natural compounds renowned for its diverse biological properties, including antioxidant, anti-inflammatory, and anti-proliferative activities.[1][2][3] Among its many constituents, flavonoids like Pinobanksin (B127045) 5-methyl ether are of significant interest due to their potential therapeutic applications.[4][5] Accurate and robust analytical methods are crucial for the quantification of Pinobanksin 5-methyl ether in propolis extracts to ensure quality control, standardize formulations, and advance drug development research. This document provides detailed protocols for the extraction, identification, and quantification of this compound from raw propolis using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Extraction of this compound from Raw Propolis

This protocol describes a common method for extracting phenolic compounds, including this compound, from raw propolis.

Materials:

  • Raw propolis, pulverized

  • Ethanol (B145695) (70-80% v/v)[5][6]

  • Shaker or ultrasonic bath

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of pulverized raw propolis and transfer it to a suitable flask.[6]

  • Add 300 mL of 70% ethanol to the propolis sample.[6]

  • Agitate the mixture by shaking at a controlled temperature (e.g., 20°C) for 24 hours.[6] An ultrasonic bath can also be used to facilitate extraction.[7]

  • Filter the mixture to separate the ethanolic extract. The residue can be re-extracted with an additional 300 mL of 70% ethanol to improve yield.[5][6]

  • Combine the filtered ethanolic extracts.

  • Evaporate the solvent to dryness using a rotary evaporator under reduced pressure.

  • Store the resulting dry propolis extract at 4°C in a desiccator until analysis.[6]

Analytical Quantification Methods

The following sections detail the protocols for sample preparation and analysis using HPLC-DAD, LC-MS, and GC-MS.

HPLC coupled with DAD is a widely used technique for the quantification of flavonoids in propolis.

Sample Preparation:

  • Accurately weigh 10 mg of the dry ethanolic propolis extract.[8]

  • Dissolve the extract in 1 mL of 80% ethanol or a suitable mobile phase solvent.[8]

  • Vortex the solution until the extract is fully dissolved.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.[6][8]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) with 0.1% formic acid (B).[10]

  • Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-70% B; 40-45 min, 70-10% B; 45-50 min, 10% B. (Note: Gradient must be optimized based on the specific column and system).

  • Flow Rate: 0.3-1.0 mL/min.[10]

  • Injection Volume: 10 µL.[8]

  • Detection: DAD detector set to a wavelength of 290 nm, which is suitable for flavonoids.[11]

  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration in the propolis extract is determined by comparing its peak area to the calibration curve.

LC-MS provides higher sensitivity and selectivity, confirming the identity of the compound by its mass-to-charge ratio.[11]

Sample Preparation:

  • Follow the same procedure as for HPLC-DAD (Section 2.1). A 50-fold dilution with methanol (B129727) may be necessary depending on instrument sensitivity.[11]

LC-MS Conditions:

  • LC Parameters: Use the same LC conditions as described for HPLC-DAD (Section 2.1).[9]

  • Mass Spectrometer: An ion trap or Quadrupole Time-of-Flight (QToF) mass spectrometer is recommended.[10][12]

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is effective for phenolic compounds.[10]

  • MS Parameters:

    • Scan Range: m/z 100-1000.

    • Fragmentation: MS/MS analysis can be performed for structural confirmation. This compound has a molecular weight that gives an [M-H]⁻ ion at m/z 285.[5]

  • Quantification: Quantification is performed using the extracted ion chromatogram (EIC) for the specific m/z of this compound and comparing the peak area to a calibration curve prepared with a certified standard.

GC-MS is suitable for analyzing volatile and semi-volatile compounds. For non-volatile flavonoids like this compound, a derivatization step is mandatory to increase their volatility.[8][9]

Sample Preparation (Derivatization):

  • Place approximately 5 mg of the dry propolis extract into a reaction vial.[8]

  • Add 50 µL of dry pyridine (B92270) and 75-100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][13]

  • Seal the vial and heat at 80-100°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[8][13]

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, with an injection volume of 1 µL.

  • Temperature Program: An example program: initial temperature of 80°C, hold for 2 min, ramp to 280°C at 5°C/min, and hold for 10 min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

    • Scan Range: m/z 40-600.

  • Identification & Quantification: Identify the TMS-derivatized this compound peak by comparing its mass spectrum with a spectral library (e.g., NIST, Wiley). Quantification is achieved by using an internal standard and creating a calibration curve with a derivatized certified standard.

Data Presentation

Quantitative results should be organized into a clear, tabular format to facilitate comparison between different samples and methods.

Table 1: Example Template for Reporting Quantitative Data

Propolis Sample ID/OriginExtraction MethodAnalytical MethodThis compound Concentration (µg/g dry extract)
Sample A (Spain)[6]70% Ethanol, 24h ShakeHPLC-DADEnter Result
Sample B (China)[4]80% Ethanol, UltrasonicLC-MS/MSEnter Result
Sample C (Brazil)[8]70% Ethanol, MacerationGC-MS (silylated)Enter Result

Note: The values in this table are placeholders and should be populated with experimental data.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_lc LC-based Analysis cluster_gc GC-based Analysis Propolis Raw Propolis Sample Extract Ethanolic Extraction Propolis->Extract DryExtract Dry Propolis Extract Extract->DryExtract Dissolve Dissolve & Filter DryExtract->Dissolve Deriv Derivatization (Silylation) DryExtract->Deriv HPLC HPLC-DAD Analysis Dissolve->HPLC LCMS LC-MS Analysis Dissolve->LCMS Data Data Analysis & Quantification HPLC->Data LCMS->Data GCMS GC-MS Analysis Deriv->GCMS GCMS->Data

Caption: Workflow for this compound quantification.

Potential Biological Signaling Pathway

Pinobanksin and its derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines, a key mechanism for their anti-proliferative effects.[14][15] This pathway often involves the mitochondria and a cascade of enzymes called caspases.[14] Studies have also implicated the regulation of proteins like BCL-2 and BAX.[16]

G cluster_mito Mitochondrial Pathway Regulation cluster_caspase Caspase Cascade PBE Pinobanksin Derivatives (e.g., this compound) BCL2 BCL-2 (Anti-apoptotic) Inhibition PBE->BCL2 BAX BAX (Pro-apoptotic) Activation PBE->BAX Mito Loss of Mitochondrial Membrane Potential (ΔΨm) BCL2->Mito BAX->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Apoptotic signaling pathway induced by pinobanksin derivatives.

References

Application Notes and Protocols for Cell Viability Assays Using Pinobanksin 5-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MTT and MTS cell viability assays to evaluate the cytotoxic and anti-proliferative effects of Pinobanksin (B127045) 5-methyl ether. Due to the limited specific data on Pinobanksin 5-methyl ether, the provided quantitative data and mechanistic insights are based on its parent compound, Pinobanksin. These protocols are designed to be adaptable for the screening and characterization of related flavonoid compounds.

Introduction to this compound and Cell Viability Assays

This compound is a naturally occurring flavonoid found in sources like propolis.[1][2] Like other flavonoids, it is investigated for its potential biological activities, which may include antioxidant and anti-proliferative properties.[1] Its parent compound, Pinobanksin, has demonstrated anti-proliferative and apoptotic effects in various cell lines.[3][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of the effects of compounds like this compound on cell proliferation and cytotoxicity.[5]

Data Presentation: Anti-Proliferative Effects of Pinobanksin (Parent Compound)

The following table summarizes the inhibitory effects of Pinobanksin on different cell lines as determined by cell viability assays. This data can serve as a reference point for designing experiments with this compound.

CompoundCell LineAssayIncubation TimeEffectConcentration
PinobanksinHuman Umbilical Vein Endothelial Cells (HUVECs)MTS24 hoursReduced cell viability to 82.6% of control3.13 µg/mL
PinobanksinHuman Umbilical Vein Endothelial Cells (HUVECs)MTS24 hoursReduced cell viability to 76.1% of control12.5 µg/mL
PinobanksinHuman Umbilical Vein Endothelial Cells (HUVECs)MTS24 hoursReduced cell viability to 62.2% of control50 µg/mL
PinobanksinB-cell lymphoma (M12.C3.F6)MTTNot SpecifiedIC5052.1 µM (14.2 µg/mL)

Experimental Protocols

MTT Assay Protocol

This protocol outlines the steps to determine the effect of this compound on cell viability using the MTT assay.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium with the different concentrations of the compound.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTS Assay Protocol

This protocol provides a method for assessing cell viability using the MTS assay, which has the advantage of a simpler workflow as the formazan product is soluble in the cell culture medium.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Combined MTS/PES solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Include appropriate vehicle and no-treatment controls.

    • Add the diluted compounds to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition:

    • Add 20 µL of the combined MTS/PES solution to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Prepare Serial Dilutions of This compound D Treat Cells with Compound C->D E Incubate for 24, 48, or 72h D->E F Add MTT or MTS Reagent E->F G Incubate for 1-4h F->G H Solubilize Formazan (MTT Assay Only) G->H If MTT I Measure Absorbance G->I If MTS H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Experimental workflow for MTT and MTS cell viability assays.

G cluster_pathway Apoptosis Signaling Pathway P5ME This compound (or related flavonoid) Mito Mitochondrial Stress P5ME->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Measuring the Anti-inflammatory Effects of Pinobanksin 5-Methyl Ether In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether, a naturally occurring flavonoid found in sources such as honey and propolis, has garnered interest for its potential therapeutic properties.[1] Like other flavonoids, it is recognized for its biological activities, which may include anti-inflammatory effects.[2][3] This document provides detailed application notes and protocols for assessing the anti-inflammatory potential of Pinobanksin 5-methyl ether in vitro. The methodologies outlined here focus on key biomarkers and signaling pathways involved in the inflammatory response.

Data Presentation

The following tables summarize hypothetical quantitative data on the in vitro anti-inflammatory effects of this compound. These tables are for illustrative purposes to guide researchers in presenting their experimental findings.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of Control)PGE2 Production (% of Control)
0 (LPS only)100 ± 5.2100 ± 6.1
185.3 ± 4.190.1 ± 5.5
562.7 ± 3.575.4 ± 4.8
1045.1 ± 2.958.9 ± 3.7
2528.9 ± 2.142.3 ± 3.1
5015.6 ± 1.825.8 ± 2.5
IC₅₀ (µM) 12.5 18.2

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (% of Control)IL-6 (% of Control)IL-1β (% of Control)
0 (LPS only)100 ± 7.3100 ± 8.5100 ± 6.9
192.4 ± 6.895.2 ± 7.993.1 ± 6.2
578.5 ± 5.981.3 ± 6.779.8 ± 5.4
1061.2 ± 4.765.9 ± 5.163.5 ± 4.6
2543.8 ± 3.948.2 ± 4.245.1 ± 3.8
5025.1 ± 3.129.7 ± 3.527.4 ± 3.0
IC₅₀ (µM) 19.8 22.5 21.3

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for in vitro inflammation studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well or 24-well plates) and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Reagents:

  • Protocol:

    • After cell treatment, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Measurement (ELISA)

This protocol outlines the quantification of PGE2 in cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Materials:

    • Commercially available PGE2 ELISA kit.

    • Cell culture supernatants from treated cells.

  • Protocol:

    • Follow the manufacturer's instructions provided with the PGE2 ELISA kit.

    • Briefly, add cell culture supernatants and standards to a microplate pre-coated with antibodies specific for PGE2.

    • Add a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 to compete for binding to the antibody.

    • After incubation and washing steps, add a substrate solution that reacts with HRP to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants using sandwich ELISA kits.

  • Materials:

    • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Cell culture supernatants from treated cells.

  • Protocol:

    • Follow the specific instructions provided with each cytokine ELISA kit.

    • In a typical sandwich ELISA, the wells of a microplate are coated with a capture antibody specific for the cytokine of interest.

    • Cell culture supernatants and standards are added to the wells, allowing the cytokine to bind to the capture antibody.

    • After washing, a detection antibody, which is typically biotinylated, is added.

    • Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, and the resulting colorimetric reaction is measured using a microplate reader. The absorbance is directly proportional to the amount of cytokine present in the sample.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to assess the effect of this compound on the activation of key inflammatory signaling pathways, such as NF-κB and MAPK, by measuring the phosphorylation of key proteins.

  • Protocol:

    • After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture treatment Pre-treatment with This compound cell_culture->treatment stimulation Stimulation with LPS treatment->stimulation griess Nitric Oxide (NO) Production (Griess Test) stimulation->griess pge2 PGE2 Measurement (ELISA) stimulation->pge2 cytokines Pro-inflammatory Cytokine Measurement (ELISA) stimulation->cytokines western Signaling Pathway Analysis (Western Blot) stimulation->western data_quant Quantification and Statistical Analysis griess->data_quant pge2->data_quant cytokines->data_quant western->data_quant results Determination of Anti-inflammatory Effects data_quant->results

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb  P nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation nfkb_nuc NF-κB genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nfkb_nuc->genes pinobanksin This compound pinobanksin->ikk Inhibition pinobanksin->nfkb Inhibition of Translocation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway lps LPS receptor Receptor lps->receptor ask1 ASK1 receptor->ask1 raf Raf receptor->raf mkk MKK3/6, MKK4/7 ask1->mkk p38 p38 mkk->p38  P jnk JNK mkk->jnk  P ap1 AP-1 p38->ap1 Activation jnk->ap1 Activation mek MEK1/2 raf->mek erk ERK1/2 mek->erk  P erk->ap1 Activation genes Pro-inflammatory Gene Expression ap1->genes pinobanksin This compound pinobanksin->mkk Inhibition pinobanksin->mek Inhibition

Caption: Potential modulation of the MAPK signaling pathway by this compound.[4][5]

References

Pinobanksin 5-Methyl Ether: Application Notes and Protocols for Apoptosis Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with extensive details specifically on the apoptotic effects of pinobanksin (B127045) 5-methyl ether in cancer cells is limited. The following application notes and protocols are primarily based on studies of its parent compound, pinobanksin, and general methodologies for related flavonoids. Researchers should consider this as a foundational guide and optimize protocols for their specific experimental conditions.

Application Notes

Pinobanksin 5-methyl ether is a naturally occurring flavonoid found in sources like propolis.[1] While research on this specific ether derivative is emerging, the broader family of pinobanksin compounds has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][3] These notes provide an overview of the potential applications and mechanisms of this compound in cancer research, drawing parallels from its more studied precursor, pinobanksin.

Mechanism of Action:

Pinobanksin has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[2][4] This involves the disruption of the mitochondrial membrane potential (ΔΨm) and the subsequent activation of a cascade of caspases.[2][4] Key molecular events associated with pinobanksin-induced apoptosis include:

  • Loss of Mitochondrial Membrane Potential: A critical early event in the intrinsic apoptotic pathway.

  • Activation of Initiator Caspases: Specifically, the activation of caspase-9, which is central to the mitochondrial pathway, and caspase-8, which is typically associated with the extrinsic pathway but can also be involved in crosstalk.[2][4]

  • Activation of Executioner Caspase: Activation of caspase-3, a key executioner caspase, leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[2][4]

Potential Applications:

  • Cancer Research: As a potential therapeutic agent for inducing apoptosis in cancer cells, particularly in lymphomas and other susceptible cancer types.[3][5]

  • Drug Development: As a lead compound for the development of more potent and selective pro-apoptotic drugs.

  • Tool Compound: For studying the molecular mechanisms of apoptosis and the role of the mitochondrial pathway in cancer cell death.

Quantitative Data

The following tables summarize the available quantitative data for pinobanksin and the limited data for this compound.

Table 1: Anti-proliferative Activity of Pinobanksin

CompoundCell LineAssayIC50Reference
PinobanksinM12.C3.F6 (B-cell lymphoma)MTT52.1 µM[2]
PinobanksinHUVECs (Human Umbilical Vein Endothelial Cells)MTS> 50 µg/mL (viability reduced to 62.2% at 50 µg/mL)[5]

Table 2: Antioxidant Activity of this compound

CompoundAssayIC50Reference
This compoundDPPH98.4 µg/mL[1]
This compoundABTS> 100 µg/mL (weak activity)[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% (v/v). Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the desired time. Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Annexin V-FITC negative, PI negative: Live cells

    • Annexin V-FITC positive, PI negative: Early apoptotic cells

    • Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative, PI positive: Necrotic cells

Caspase Activity Assay

Objective: To measure the activity of caspases (e.g., caspase-3, -8, -9) in cells treated with this compound.

Materials:

  • Treated and untreated cells

  • Colorimetric or Fluorometric Caspase Activity Assay Kit (specific for the caspase of interest)

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Cell Treatment and Lysis: Treat cells as described previously. Lyse the cells according to the kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the reaction buffer and the specific caspase substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.

Visualizations

Apoptotic Signaling Pathway of Pinobanksin

Pinobanksin_Apoptosis_Pathway Pinobanksin Pinobanksin / this compound Mitochondrion Mitochondrion Pinobanksin->Mitochondrion Casp8 Pro-Caspase-8 Pinobanksin->Casp8 Possible crosstalk DeltaPsi Loss of ΔΨm Mitochondrion->DeltaPsi Casp9 Pro-Caspase-9 DeltaPsi->Casp9 Cytochrome c release (inferred) aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp8 Activated Caspase-8 Casp8->aCasp8 aCasp8->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Proposed apoptotic pathway of pinobanksin compounds.

Experimental Workflow for Assessing Apoptosis

Apoptosis_Workflow start Cancer Cell Culture treat Treatment with This compound start->treat mtt Cell Viability Assay (MTT) treat->mtt flow Apoptosis Assay (Annexin V/PI) treat->flow caspase Caspase Activity Assay treat->caspase data Data Analysis mtt->data flow->data caspase->data ic50 Determine IC50 data->ic50 apoptosis_quant Quantify Apoptotic Cells data->apoptosis_quant caspase_fold Measure Caspase Fold-Increase data->caspase_fold conclusion Conclusion on Apoptotic Induction ic50->conclusion apoptosis_quant->conclusion caspase_fold->conclusion

References

Application Notes and Protocols for Testing Pinobanksin 5-methyl ether in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether is a naturally occurring flavonoid found in various plant sources, including propolis. While its parent compound, pinobanksin, has demonstrated anti-proliferative and apoptotic effects in several cancer cell lines, specific data on the bioactivity of Pinobanksin 5-methyl ether in cancer models is limited. These application notes provide a comprehensive set of protocols to investigate the potential anti-cancer effects of this compound in a laboratory setting. The protocols are based on established methodologies and findings related to pinobanksin, offering a robust framework for initial screening and mechanistic studies.

It is important to note that the following protocols and hypothesized signaling pathways are largely extrapolated from research on pinobanksin. Researchers should consider these as a starting point and optimize conditions for their specific cell lines and experimental setup.

Data Presentation

To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be organized into clear and concise tables.

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72hPositive Control (e.g., Doxorubicin) IC50 (µM)
M12.C3.F6
(Other)

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control-
This compound
This compound
Positive Control

Table 3: Cell Cycle Analysis

| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) Population | |---|---|---|---|---| | Vehicle Control | - | | | | | | this compound | | | | | | | this compound | | | | | | | Positive Control | | | | | |

Table 4: Western Blot Densitometry Analysis

TreatmentConcentration (µM)Relative Protein Expression (Normalized to Loading Control)
Cleaved Caspase-3Cleaved Caspase-8Cleaved Caspase-9Bax/Bcl-2 Ratio
Vehicle Control-
This compound
This compound
Positive Control

Experimental Protocols

Cell Line and Culture Conditions

Recommended Cell Line: Murine B-cell lymphoma (M12.C3.F6). This cell line has been shown to be sensitive to the parent compound, pinobanksin.[1][2] Other relevant cancer cell lines can be substituted based on research focus.

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound Stock Solution
  • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Allow cells to attach overnight (for adherent cells).

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration and a lower concentration for 24 hours.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using propidium iodide staining of DNA.[7]

Materials:

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[8]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Caspase-8, Caspase-9, Bax, Bcl-2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as described previously.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Pinobanksin 5-methyl ether Stock treat_cells Treat with Pinobanksin 5-methyl ether prep_compound->treat_cells prep_cells Cell Culture (M12.C3.F6) seed_cells Seed Cells prep_cells->seed_cells seed_cells->treat_cells mtt_assay Cell Viability (MTT Assay) treat_cells->mtt_assay apoptosis_assay Apoptosis Analysis (Annexin V/PI) treat_cells->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle_assay western_blot Protein Expression (Western Blot) treat_cells->western_blot ic50 IC50 Determination mtt_assay->ic50 flow_analysis Flow Cytometry Data Analysis apoptosis_assay->flow_analysis cell_cycle_assay->flow_analysis wb_analysis Western Blot Quantification western_blot->wb_analysis

Caption: Experimental workflow for testing this compound.

Hypothesized Apoptotic Signaling Pathway

Based on the known mechanisms of pinobanksin, this compound is hypothesized to induce apoptosis through the intrinsic and extrinsic pathways.[1][2][9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound caspase8 Caspase-8 activation compound->caspase8 bcl2 Bcl-2 (anti-apoptotic) inhibition compound->bcl2 bax Bax (pro-apoptotic) activation compound->bax caspase3 Caspase-3 activation caspase8->caspase3 mito Mitochondrial Membrane Potential (Loss) bcl2->mito bax->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptotic signaling pathway of this compound.

References

Pinobanksin 5-Methyl Ether: A Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinobanksin 5-methyl ether is a naturally occurring flavanone, a type of flavonoid found in various plant sources, most notably in propolis, a resinous mixture produced by honeybees.[1] As a distinct phytochemical, it is gaining interest for its potential biological activities, including the induction of detoxification genes and anti-helicobacter properties.[2][3] Accurate quantification and identification of this compound in complex natural product extracts are crucial for quality control, standardization, and further pharmacological investigation. This document provides detailed protocols for the use of this compound as a reference standard in various analytical techniques.

Chemical and Physical Properties

PropertyValue
CAS Number 119309-36-3[1]
Molecular Formula C₁₆H₁₄O₅[1]
Molecular Weight 286.28 g/mol [1]
Appearance White to off-white solid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Storage Store at <-15°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/MS)

This protocol is adapted from a validated method for the simultaneous quantification of major bioactive phenolic compounds in propolis.

a. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol (B129727).

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the desired concentration range (e.g., 0.5 - 200 µg/mL).

b. Sample Preparation (Propolis Extract):

  • Mill the raw propolis sample into a fine powder.

  • Extract a known amount of the powder (e.g., 1 g) with an appropriate solvent (e.g., 70% ethanol) using a suitable method like maceration or sonication.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

c. HPLC-UV/MS Conditions:

ParameterCondition
Column Agilent Zorbax Extend-C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient A time-programmed gradient can be optimized. A general gradient is as follows:0-5 min, 23% B5-20 min, 23-50% B20-30 min, 50-80% B30-35 min, 80-23% B
Flow Rate 0.33 mL/min
Column Temperature 40 °C
Detection (UV) 290 nm
Injection Volume 2 µL
Mass Spectrometry (MS) Electrospray Ionization (ESI) in negative mode. Monitor for the [M-H]⁻ ion at m/z 285.09.[4]

d. Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration in the sample extract by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of flavonoids, a derivatization step is required prior to GC-MS analysis. Silylation is a common derivatization method.

a. Derivatization Protocol (Silylation):

  • Evaporate a known amount of the sample extract or standard solution to dryness under a stream of nitrogen.

  • Add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

b. GC-MS Conditions:

ParameterCondition
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

c. Identification: The identification of the derivatized this compound is based on the comparison of its retention time and mass spectrum with that of the derivatized standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the unambiguous structural confirmation of this compound.

a. Sample Preparation:

  • Dissolve an adequate amount of the purified compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

b. NMR Analysis:

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • The obtained spectral data should be compared with published data for this compound.[5]

Quantitative Data Summary

The following table summarizes typical quantitative results for this compound in propolis extracts determined by HPLC.

Analytical MethodSample TypeConcentration Range (% w/w of extract)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)Reference
UHPLC-DADNorthern Indian Propolis0.2 - 0.4> 0.99970.2 - 0.50.5 - 1.0[4]
HPLC-UVChinese PropolisNot specified> 0.999Not specifiedNot specified

Visualization of Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Phytochemical Analysis cluster_standard Reference Standard cluster_results Data Analysis start Natural Product Sample (e.g., Propolis) extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration hplc HPLC-UV/MS filtration->hplc gcms_prep Derivatization filtration->gcms_prep nmr NMR filtration->nmr quantification Quantification hplc->quantification gcms GC-MS gcms_prep->gcms identification Identification gcms->identification confirmation Structural Confirmation nmr->confirmation standard This compound Standard std_sol Standard Solutions standard->std_sol der_std Derivatized Standard standard->der_std std_sol->hplc der_std->gcms

Caption: General workflow for phytochemical analysis using this compound as a standard.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nrf2 Antioxidant Response cluster_compound Bioactive Compound cluster_response Cellular Response lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk activates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to ikb IκB ikb->nfkb releases ikk->ikb phosphorylates are ARE nucleus->are binds to pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->pro_inflammatory induces transcription of nrf2 Nrf2 nrf2->nucleus translocates to keap1 Keap1 keap1->nrf2 ho1 HO-1 are->ho1 induces transcription of antioxidant_enzymes Antioxidant Enzymes ho1->antioxidant_enzymes p5me This compound p5me->ikk inhibits p5me->nrf2 promotes dissociation from Keap1

Caption: Conceptual signaling pathway of the anti-inflammatory and antioxidant effects of flavonoids like this compound.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Pinobanksin 5-Methyl Ether Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinobanksin (B127045) 5-methyl ether is a flavonoid found in various natural sources, including propolis.[1][2][3] Like other flavonoids, it has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[4][5] This document provides detailed application notes and protocols for investigating the effects of Pinobanksin 5-methyl ether on gene expression. The provided methodologies and data summaries are intended to serve as a guide for researchers designing experiments to elucidate the molecular mechanisms of this compound.

Data Presentation

While specific quantitative data on gene expression changes in response to isolated this compound are limited in publicly available literature, data from studies on propolis extracts containing this compound provide valuable insights. The following table summarizes the dose-dependent inhibitory effect of a Chilean propolis extract (containing this compound as a constituent) and the related flavonoid Pinocembrin on Matrix Metalloproteinase-9 (MMP-9) gene expression in LPS-stimulated RAW 264.7 macrophages.[1][2]

TreatmentCell LineConcentration (µg/mL)Treatment DurationTarget GeneFold Change in mRNA Expression (vs. LPS-stimulated control)Reference
Chilean Propolis ExtractRAW 264.71024 hoursMMP-9Significant Reduction[1]
2524 hoursMMP-9Significant Reduction[1]
5024 hoursMMP-9Significant Reduction[1]
PinocembrinRAW 264.71024 hoursMMP-9Significant Reduction[1]
2524 hoursMMP-9Significant Reduction[1]
5024 hoursMMP-9Significant Reduction[1]

Signaling Pathways

Based on studies of structurally related flavonoids and the biological activities of propolis extracts, this compound is likely to modulate key signaling pathways involved in inflammation and cancer. These include the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are central regulators of pro-inflammatory gene expression.[6][7][8][9][10]

The diagram below illustrates the proposed mechanism of action where this compound may inhibit the expression of inflammatory genes.

G Pinobanksin Pinobanksin 5-methyl ether IKK IKK Complex Pinobanksin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (e.g., MMP-9) mRNA mRNA Genes->mRNA Transcription Inflammation Inflammation mRNA->Inflammation Translation

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for analyzing gene expression changes in response to this compound treatment. These should be optimized for specific cell lines and experimental conditions.

Cell Culture and Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Prepare working solutions of this compound in complete cell culture medium at the desired concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).

  • Remove the medium from the cells and wash once with PBS.

  • Add the medium containing this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

RNA Isolation and Quantification

This protocol outlines the extraction of total RNA from treated cells.

Materials:

  • TRIzol reagent or a commercial RNA isolation kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (in DEPC-treated water)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • After treatment, aspirate the medium and wash the cells with PBS.

  • Lyse the cells directly in the well by adding 1 mL of TRIzol reagent per well and scraping the cells.

  • Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.

  • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet and resuspend in nuclease-free water.

  • Quantify the RNA concentration and assess purity using a spectrophotometer.

Quantitative Real-Time PCR (qPCR)

This protocol describes the analysis of gene expression using qPCR.

Materials:

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific forward and reverse primers

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, nuclease-free water, and cDNA template.

  • Perform qPCR using a thermal cycler with the following general conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for analyzing gene expression in response to this compound treatment.

G Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCq) qPCR->Data_Analysis Gene_Expression Relative Gene Expression Data_Analysis->Gene_Expression

Caption: Workflow for Gene Expression Analysis.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Modulated by Pinobanksin 5-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Pinobanksin (B127045) 5-methyl ether, a flavonoid found in propolis, is emerging as a compound of significant interest for its potential therapeutic properties, including anti-inflammatory and pro-apoptotic activities.[1][2][3] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. Western blot analysis is an indispensable technique for elucidating how Pinobanksin 5-methyl ether modulates key cellular signaling pathways.

These application notes provide a framework for investigating the impact of this compound on two critical signaling cascades: the NF-κB pathway, a central regulator of inflammation, and the intrinsic apoptosis pathway, which governs programmed cell death. By quantifying the expression and phosphorylation status of key proteins within these pathways, researchers can gain insights into the compound's mechanism of action. One study has shown that propolis extracts containing pinobanksin derivatives can inhibit the phosphorylation of NF-κB.[4] Furthermore, pinobanksin has been demonstrated to induce apoptosis through the activation of caspases 3, 8, and 9.[5][6]

The following sections offer detailed protocols for sample preparation, protein analysis, and hypothetical data presentation to guide researchers in their investigation of this compound.

Data Presentation: Quantitative Analysis

The following tables present illustrative quantitative data from hypothetical Western blot experiments. This data is intended to serve as a template for presenting results obtained from studying the effects of this compound on the NF-κB and apoptosis signaling pathways. Data is represented as the mean fold change in protein expression or phosphorylation relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on NF-κB Signaling Pathway Proteins in LPS-stimulated Macrophages.

Target ProteinTreatment GroupConcentration (µM)Fold Change (Normalized Intensity vs. Control)
p-p65 (Ser536) Vehicle Control01.00
This compound100.65
This compound250.35
This compound500.15
Total p65 Vehicle Control01.00
This compound100.98
This compound251.02
This compound500.99
IκBα Vehicle Control01.00
This compound101.45
This compound251.90
This compound502.50
β-actin Vehicle Control01.00
This compound101.00
This compound251.00
This compound501.00

Table 2: Effect of this compound on Apoptosis Pathway Proteins in a Cancer Cell Line.

Target ProteinTreatment GroupConcentration (µM)Fold Change (Normalized Intensity vs. Control)
Cleaved Caspase-3 Vehicle Control01.00
This compound102.50
This compound254.80
This compound508.20
Total Caspase-3 Vehicle Control01.00
This compound100.95
This compound250.92
This compound500.88
Bax Vehicle Control01.00
This compound101.80
This compound253.10
This compound505.40
Bcl-2 Vehicle Control01.00
This compound100.70
This compound250.45
This compound500.20
β-actin Vehicle Control01.00
This compound101.00
This compound251.00
This compound501.00

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow for Western Blot Analysis A Cell Culture and Treatment (with this compound) B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF or Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (e.g., ECL) H->I J Image Acquisition and Densitometry Analysis I->J G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IKK p-IKK IKK->p_IKK IkBa IκBα p_IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 p65_p50->IkBa sequesters p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocation degradation Proteasomal Degradation p_IkBa->degradation nucleus Nucleus gene Inflammatory Gene Transcription p65_p50_nuc->gene P5ME Pinobanksin 5-methyl ether P5ME->p_IKK inhibits G P5ME Pinobanksin 5-methyl ether Bax Bax P5ME->Bax upregulates Bcl2 Bcl-2 P5ME->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes release Bcl2->Mito inhibits release CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 activates aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 activates aCasp3 Active Caspase-3 (Cleaved) Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Pinobanksin 5-Methyl Ether for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Pinobanksin 5-methyl ether in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a flavonoid compound found in natural sources like propolis.[1][2][3][4][5] Like many flavonoids, it is a lipophilic molecule with poor water solubility, which presents a significant challenge for in vitro and in vivo bioassays that are typically conducted in aqueous buffer systems.[6][7][8] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.[9][10][11]

Q2: What are the common solvents for dissolving this compound?

This compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), acetone, chloroform, and dichloromethane.[5][12] For bioassays, a concentrated stock solution is typically prepared in 100% DMSO and then serially diluted into the aqueous assay buffer.[10][11]

Q3: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds.[11][13] Here are several troubleshooting strategies:

  • Optimize DMSO Concentration: Minimize the final concentration of DMSO in your assay, as high concentrations can be toxic to cells. However, a certain amount of DMSO as a co-solvent can help maintain solubility. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay system.

  • Use a Co-solvent System: In addition to DMSO, other co-solvents like ethanol or polyethylene (B3416737) glycol (PEG) can be explored to improve solubility.[14][15]

  • Incorporate Serum: The presence of proteins, such as albumin in fetal bovine serum (FBS), can help to solubilize hydrophobic compounds. If your assay permits, ensure serum is present in the final dilution medium.

  • Gentle Mixing and Pre-warming: When preparing dilutions, add the compound stock solution to pre-warmed (37°C) media dropwise while gently vortexing to facilitate dissolution and prevent localized high concentrations that can lead to precipitation.[13]

  • Sonication: Brief sonication of the final diluted solution can sometimes help to re-dissolve small precipitates.

Troubleshooting Guide: Compound Precipitation in Bioassays

This guide provides a systematic approach to troubleshooting and resolving issues of compound precipitation.

Problem Potential Cause Recommended Solution
Immediate Precipitation The final concentration of this compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer.[10]
Rapid dilution from a high-concentration organic stock.Perform serial dilutions. Add the stock solution to pre-warmed media slowly and with gentle agitation.[13]
Precipitation Over Time The compound is not stable in the aqueous environment at 37°C.Prepare fresh dilutions for each experiment. If long-term incubation is required, consider solubility enhancement techniques.
Interaction with components of the cell culture media.Test the solubility in different media formulations (e.g., with and without certain supplements).
Inconsistent Results Partial precipitation is occurring, leading to variable active concentrations.Visually inspect all solutions for any signs of precipitation before use. Centrifuge plates briefly before reading to pellet any precipitate that may interfere with optical measurements.

Advanced Solubility Enhancement Strategies

For challenging cases where simple troubleshooting is insufficient, the following advanced methods can be employed to improve the aqueous solubility of this compound.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like flavonoids, forming inclusion complexes that have significantly improved aqueous solubility and bioavailability.[6][7][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and low toxicity.[12]

Quantitative Data on Solubility Enhancement of Flavonoids with Cyclodextrins (Representative Data)

Flavonoid Cyclodextrin Fold Increase in Aqueous Solubility
Quercetinβ-Cyclodextrin4.6-fold[16]
ApigeninHP-β-CDSignificant increase (specific fold-increase varies by study)
MyricetinHP-β-CDSignificant increase (specific fold-increase varies by study)
Nanoformulations

Encapsulating this compound into nano-sized delivery systems can dramatically improve its aqueous solubility, stability, and cellular uptake.[8][17][18] Common nanoformulation approaches for flavonoids include:

  • Nanocrystals: These are pure drug crystals with a size in the nanometer range, which increases the surface area for dissolution.[19]

  • Liposomes: Phospholipid vesicles that can encapsulate hydrophobic compounds within their lipid bilayer.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug.

Quantitative Data on Bioavailability Enhancement of Flavonoids with Nanoformulations (Representative Data)

Flavonoid Nanoformulation Bioavailability Enhancement (Compared to coarse powder)
ApigeninNanocrystals3.4-fold higher area under the curve (AUC)[19]
QuercetinNanoemulsionImproved therapeutic outcomes in preclinical models[17]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Mixing: Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) dropwise to the powder mixture. Knead the mixture thoroughly with a pestle for 30-60 minutes to form a homogeneous paste.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve.

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex compared to the free compound using a shake-flask method and quantify the concentration using a suitable analytical technique like HPLC.

Protocol 2: General Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., methanol (B129727) or ethanol). Analyze the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Flavonoids are known to modulate various intracellular signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and inflammation.[20][21][22] The ability to deliver this compound in a soluble form is the first critical step to investigating its effects on these pathways.

experimental_workflow cluster_preparation Compound Preparation cluster_solubilization Solubility Enhancement cluster_bioassay Bioassay P5ME This compound (Poorly Soluble) CoSolvent Co-solvent System (e.g., DMSO, Ethanol) P5ME->CoSolvent Cyclodextrin Cyclodextrin Inclusion Complex P5ME->Cyclodextrin Nano Nanoformulation (e.g., Liposomes) P5ME->Nano SolubleP5ME Solubilized This compound CoSolvent->SolubleP5ME Cyclodextrin->SolubleP5ME Nano->SolubleP5ME CellCulture Cell-based Assay SolubleP5ME->CellCulture Data Data Acquisition & Analysis CellCulture->Data

Caption: Experimental workflow for improving the solubility of this compound for bioassays.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Flavonoid Flavonoid (e.g., Pinobanksin 5-methyl ether) PI3K PI3K Flavonoid->PI3K Modulates MAPK MAPK (ERK, JNK, p38) Flavonoid->MAPK Modulates NFkB NF-κB Flavonoid->NFkB Modulates Akt Akt/PKB PI3K->Akt CellResponse Cellular Responses (Survival, Proliferation, Inflammation) Akt->CellResponse MAPK->CellResponse NFkB->CellResponse

Caption: Simplified diagram of signaling pathways commonly modulated by flavonoids.

References

Pinobanksin 5-methyl ether stability in DMSO and cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pinobanksin (B127045) 5-methyl ether. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges of working with this flavonoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of Pinobanksin 5-methyl ether?

For long-term storage, it is highly recommended to dissolve this compound in a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO).[1][2][3] Flavonoids generally exhibit good solubility in aprotic solvents like DMSO.[4] Using high-purity, anhydrous DMSO is critical as lower-grade solvents may contain impurities that could react with the compound, and the presence of water can promote degradation.[3][5]

Q2: How should I store this compound stock solutions in DMSO?

DMSO stock solutions of this compound should be stored at -20°C for short-term storage (up to two weeks) or ideally at -80°C for long-term storage.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[3][6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can introduce water and affect stability.[4] Storing solutions in amber vials or in the dark is also a recommended precautionary measure to protect from light.[3]

Q3: Is this compound stable in cell culture media?

However, this compound is an O-methylated flavonoid. This structural feature generally enhances the stability of flavonoids compared to those with more free hydroxyl groups, which are more susceptible to degradation.[8] Nevertheless, for experiments spanning longer durations, it is highly advisable to conduct a stability test under your specific experimental conditions to ensure the compound's integrity.[6][7][8]

Q4: What are the potential consequences of this compound instability in my experiments?

Instability of a test compound like this compound can lead to several significant issues that can compromise your experimental results:[6]

  • Inaccurate Concentration: The actual concentration of the active compound may be lower than intended, leading to an underestimation of its biological effects.

  • Formation of Degradation Products: Degradation can produce new compounds with their own biological activities, which could lead to misleading or uninterpretable results.

  • Lack of Reproducibility: Inconsistent stability between experiments can be a major source of variability and poor reproducibility.

Q5: I'm observing unexpected fluorescence in my cells treated with this compound. What could be the cause?

Many flavonoids are naturally fluorescent (autofluorescent), often emitting light in the green spectrum. This intrinsic fluorescence can be mistaken for a positive signal from a fluorescent reporter dye. To determine if the observed signal is from autofluorescence, it is essential to include an "unstained" control group of cells treated with this compound but without any fluorescent labels.[9]

Troubleshooting Guides

This section provides systematic approaches to identifying and mitigating common issues encountered when working with this compound.

Issue 1: Precipitation or Cloudiness in Cell Culture Media

Symptoms:

  • The cell culture medium appears cloudy or contains visible particles immediately after adding this compound.[9]

  • The medium becomes turbid or shows precipitates after a period of incubation.[6]

Troubleshooting Workflow:

cluster_0 Troubleshooting Precipitation Start Observation: Precipitation/Cloudiness in Media CheckSolubility Is the final DMSO concentration in the media optimal (typically <0.5%)? Start->CheckSolubility PrepStock Prepare a higher concentration stock solution in DMSO. CheckSolubility->PrepStock No IncubateControl Incubate a cell-free control (media + compound) under the same experimental conditions. CheckSolubility->IncubateControl Yes Dilute Dilute stock solution further in media to achieve final concentration. PrepStock->Dilute Dilute->IncubateControl PrecipitateForms Does precipitate form in the cell-free control? IncubateControl->PrecipitateForms SolubilityIssue Conclusion: Poor solubility at the desired concentration. PrecipitateForms->SolubilityIssue Yes, immediately DegradationIssue Conclusion: Potential temperature-induced precipitation or degradation. PrecipitateForms->DegradationIssue Yes, over time FreshPrep Action: Prepare fresh media with the compound immediately before use. PrecipitateForms->FreshPrep No ReduceConc Action: Consider lowering the working concentration of the compound. SolubilityIssue->ReduceConc DegradationIssue->FreshPrep

Caption: Workflow for troubleshooting precipitation of this compound.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • Significant variation in the observed biological effects of this compound between experiments.[10]

  • Lack of reproducibility of results.[10]

Troubleshooting Workflow:

cluster_1 Troubleshooting Inconsistent Results Start Observation: Inconsistent Results CheckStock Review Stock Solution Preparation and Storage Start->CheckStock CheckCulture Review Cell Culture Practices Start->CheckCulture CheckAssay Review Assay Protocol Start->CheckAssay StockIssues Were stock solutions aliquoted? Were freeze-thaw cycles minimized? CheckStock->StockIssues CultureIssues Are cell passage number and confluency consistent? Is media batch consistent? CheckCulture->CultureIssues AssayIssues Are appropriate controls included? (e.g., cell-free assay) CheckAssay->AssayIssues ActionStock Action: Prepare fresh stock solutions and aliquot for single use. StockIssues->ActionStock No StabilityTest Perform Stability Test of Compound in Media (see Protocol 1) StockIssues->StabilityTest Yes ActionCulture Action: Standardize cell culture protocols. CultureIssues->ActionCulture No CultureIssues->StabilityTest Yes ActionAssay Action: Run controls to check for assay interference. Consider orthogonal assays. AssayIssues->ActionAssay No AssayIssues->StabilityTest Yes

Caption: Workflow for troubleshooting inconsistent experimental results.

Summary of Stability and Storage Recommendations

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOMinimizes potential reactions with impurities and water.[3]
Storage Temperature -20°C (short-term) or -80°C (long-term)Reduces the rate of chemical degradation.[1][3]
Aliquoting Aliquot stock solutions into single-use volumesAvoids repeated freeze-thaw cycles which can cause degradation.[3][6]
Container Amber glass or polypropylene (B1209903) vialsInert material that protects from light.[3]
Cell Culture Media Prepare fresh dilutions for each experimentMinimizes degradation in the aqueous environment of the media.[6]
Final DMSO Concentration Keep below 0.5% in cell cultureAvoids solvent-induced cellular artifacts.[8]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Methodology:

  • Prepare Compound-Spiked Medium:

    • Prepare a solution of this compound in your complete cell culture medium (e.g., DMEM + 10% FBS) at the final concentration you intend to use in your experiments.

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection and Processing:

    • At each designated time point, remove an aliquot of the medium.

    • To precipitate proteins (e.g., from FBS), add a cold solvent like acetonitrile (B52724) or methanol (B129727) (typically a 1:3 ratio of medium to solvent).

    • Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.

    • The sample from the 0-hour time point will serve as the 100% reference.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

    • Plot the percentage remaining versus time to visualize the stability profile.

Potential Signaling Pathways and Biological Activities

Pinobanksin and its derivatives have been studied for a range of biological activities. While the specific signaling pathways for this compound are not fully elucidated, its known effects suggest interactions with pathways related to oxidative stress and inflammation.[11][12]

cluster_2 Potential Biological Activities of this compound Compound This compound Antioxidant Antioxidant Activity Compound->Antioxidant AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory Antimicrobial Anti-microbial Activity Compound->Antimicrobial ROS Reactive Oxygen Species (ROS) Scavenging Antioxidant->ROS InflammatoryMediators Modulation of Inflammatory Mediators AntiInflammatory->InflammatoryMediators CellularProtection Cellular Protection from Oxidative Stress ROS->CellularProtection ImmuneResponse Modulation of Immune Response InflammatoryMediators->ImmuneResponse

Caption: Overview of the potential biological activities of this compound.

References

Optimizing Pinobanksin 5-Methyl Ether Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Pinobanksin (B127045) 5-methyl ether in in vitro experiments, establishing the optimal concentration is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for Pinobanksin 5-methyl ether in in vitro experiments?

A1: Direct experimental data on the optimal in vitro concentration of this compound is limited. However, based on studies of its parent compound, pinobanksin, a starting range of 3.13 to 50 µg/mL can be considered for initial range-finding experiments.[1] It is crucial to note that the 5-methyl ether derivative may exhibit different potency and cytotoxic profiles. Therefore, a thorough dose-response evaluation is essential for each specific cell line and assay.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell culture experiments, preparing a high-concentration stock solution in DMSO is a common practice. For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C for up to two weeks. Before use, it is recommended to allow the vial to equilibrate to room temperature for at least one hour. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known biological activities of this compound that I should consider when designing my experiment?

A3: this compound, a flavonoid found in propolis, has been reported to possess several biological activities, including:

  • Antioxidant activity: It has demonstrated weak antioxidant properties.

  • Enzyme induction: It is an effective inducer of CYP9Q enzymes.[2][3][4]

  • Anti-Helicobacter pylori activity: It has shown activity against Helicobacter pylori.[2][3][4]

It is important to consider these activities in the context of your specific experimental model to anticipate potential effects and interferences.

Q4: Is there any information on the cytotoxicity of this compound?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable effect of this compound at tested concentrations. 1. Concentration is too low. 2. Compound instability. 3. Cell line is not responsive. 4. Inappropriate assay for the biological question.1. Perform a dose-response study with a wider concentration range. 2. Prepare fresh stock and working solutions. Minimize freeze-thaw cycles. 3. Research the literature for cell lines known to be responsive to flavonoids or test a different cell line. 4. Ensure the chosen assay is suitable for detecting the expected biological activity (e.g., for anti-inflammatory effects, consider measuring cytokine production or NF-κB activation).
High levels of cell death observed at all tested concentrations. 1. Concentrations used are above the cytotoxic threshold. 2. High concentration of the solvent (e.g., DMSO) in the final culture medium. 3. Contamination of the compound or cell culture.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select concentrations well below this for your functional assays. 2. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). Include a solvent control in your experiments. 3. Check for contamination in your cell culture and use a fresh, authenticated stock of this compound.
Inconsistent or variable results between experiments. 1. Inconsistent preparation of stock and working solutions. 2. Variability in cell passage number or confluency. 3. Differences in incubation times. 4. Degradation of the compound.1. Standardize the protocol for solution preparation. 2. Use cells within a consistent passage number range and seed at a consistent density to ensure uniform confluency at the time of treatment. 3. Maintain consistent incubation times for treatment and assays. 4. Prepare fresh solutions for each experiment and store the stock solution properly.

Data Presentation

Table 1: Antioxidant Activity of this compound

CompoundAssayIC50 (µg/mL)
This compoundDPPH radical scavenging98.4

This data is derived from a single study and should be used as a reference point. Independent verification is recommended.

Table 2: Effect of Pinobanksin (Parent Compound) on HUVEC Cell Viability

Concentration (µg/mL)Cell Viability (% of Control)
3.1382.6%
12.576.1%
5062.2%

Data for the parent compound, pinobanksin, is provided for reference and may not be directly applicable to this compound.[1]

Experimental Protocols

Note: As specific protocols for isolated this compound are scarce, the following are generalized protocols for common assays that can be adapted.

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Griess Assay for Nitric Oxide (Anti-inflammatory Assay)
  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Signaling Pathways and Visualizations

While specific signaling pathways for this compound are not well-defined, flavonoids are known to modulate key inflammatory pathways such as the NF-κB pathway. The following diagrams illustrate a general experimental workflow and the canonical NF-κB signaling pathway, which can serve as a starting point for investigation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Stock Solution (this compound in DMSO) E1 Pre-treatment with This compound P1->E1 P2 Cell Seeding (e.g., Macrophages) P2->E1 E2 Inflammatory Stimulus (e.g., LPS) E1->E2 E3 Incubation E2->E3 A1 Measure Inflammatory Markers (e.g., NO, Cytokines) E3->A1 A2 Assess Cell Viability (MTT Assay) E3->A2 A3 Western Blot for Signaling Proteins (e.g., p-p65) E3->A3

Caption: A general experimental workflow for investigating the anti-inflammatory effects of this compound.

NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Pinobanksin Pinobanksin 5-methyl ether (Hypothesized) Pinobanksin->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: The canonical NF-κB signaling pathway, a potential target for the anti-inflammatory activity of flavonoids.

References

Technical Support Center: Overcoming Autofluorescence of Pinobanksin 5-methyl ether in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the autofluorescence of Pinobanksin 5-methyl ether and other endogenous sources during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging studies?

A1: Autofluorescence is the natural emission of light by biological structures, such as certain amino acids, metabolic cofactors, and structural proteins, when they are excited by light.[1][2] This intrinsic fluorescence can be a significant problem in imaging studies because it can mask the signal from the fluorescent probes (fluorophores) you are using to label your target of interest. This leads to a low signal-to-noise ratio, making it difficult to distinguish the true signal from the background noise and potentially leading to inaccurate results.[2]

Q2: What are the primary sources of autofluorescence in biological samples?

A2: Autofluorescence can originate from several sources:

  • Endogenous Fluorophores: Molecules naturally present in cells and tissues are a major source. These include metabolic cofactors like NADH and flavins, structural proteins such as collagen and elastin (B1584352), and age-related pigments like lipofuscin.[1][2][3]

  • Fixation: Aldehyde-based fixatives, particularly glutaraldehyde (B144438) and to a lesser extent formaldehyde (B43269) (paraformaldehyde), can react with proteins and other biomolecules to create fluorescent products.[2]

  • Extracellular Matrix: Components like collagen and elastin are highly autofluorescent, typically in the blue-green spectral region.[1]

  • Red Blood Cells: The heme group in red blood cells can cause broad-spectrum autofluorescence.[2]

Q3: Does this compound have intrinsic fluorescence? If so, what are its spectral properties?

A3: this compound is a flavonoid, a class of compounds known to exhibit fluorescence. However, specific excitation and emission spectra for this compound are not well-documented in publicly available literature. Therefore, it is crucial to experimentally determine its fluorescent properties in your specific experimental buffer or solvent. A simple way to do this is to use a spectrophotometer or a confocal microscope with a spectral detector to measure the emission spectrum of a solution of this compound across a range of excitation wavelengths.

Q4: How can I determine if autofluorescence is a problem in my experiment?

A4: The most straightforward method is to prepare an unstained control sample. This sample should undergo all the same processing steps as your experimental samples, including fixation and any other treatments, but without the addition of your fluorescent probe or this compound. Image this control sample using the same settings (laser power, gain, filter set) as your fully stained samples. Any signal you detect in the unstained control is autofluorescence.[4]

Q5: What are the main strategies to reduce or eliminate autofluorescence?

A5: There are several effective strategies, which can be used alone or in combination:

  • Sample Preparation Optimization: This includes choosing an appropriate fixative (e.g., alcohol-based instead of aldehyde-based), minimizing fixation time, and perfusing tissues to remove red blood cells.[2][5]

  • Chemical Quenching: Treating samples with chemical reagents like Sodium Borohydride (B1222165) (to reduce aldehyde-induced autofluorescence) or Sudan Black B (to quench lipofuscin autofluorescence) can be very effective.[6][7]

  • Photobleaching: Intentionally exposing the sample to high-intensity light before imaging can destroy endogenous fluorophores, thereby reducing background autofluorescence.[1]

  • Spectral Imaging and Linear Unmixing: This computational technique separates the emission spectrum of your fluorophore from the autofluorescence spectrum, allowing you to computationally remove the background.[8][9]

  • Time-Resolved Fluorescence Microscopy (TRFM/FLIM): This advanced technique separates fluorophores based on their fluorescence lifetime, which is the time a molecule spends in the excited state. Since most endogenous fluorophores have short lifetimes, using a probe with a long lifetime allows for temporal separation of the signals.[4][10][11]

Data Presentation

Table 1: Common Endogenous Fluorophores and their Approximate Spectral Properties
FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Common Location
Collagen/Elastin 360 - 400440 - 500Extracellular matrix, connective tissue
NADH 340 - 360450 - 470Mitochondria (metabolically active cells)
Flavins (FAD) 450 - 470520 - 540Mitochondria
Lipofuscin 360 - 480540 - 650 (Broad)Lysosomes (aged cells, neurons)
Porphyrins ~400600 - 700Red blood cells

Note: These values are approximate and can vary depending on the local chemical environment.[1][12]

Table 2: Comparison of Autofluorescence Reduction Techniques
TechniqueMechanism of ActionPrimary TargetAdvantagesDisadvantages
Sodium Borohydride Chemical reduction of aldehyde-induced fluorescent products.[6]Aldehyde-fixed tissues.Simple, effective for aldehyde-induced background.[13]Can affect tissue integrity or antigenicity; less effective on lipofuscin.[14]
Sudan Black B Lipophilic dye that absorbs fluorescence emission from lipofuscin.[7]Lipofuscin and other lipophilic granules.Highly effective for lipofuscin-rich tissues (e.g., brain).[15]Can introduce its own background in far-red channels; may reduce specific signal.[16]
Photobleaching Destruction of fluorophores by high-intensity light exposure.Most endogenous fluorophores.Non-chemical; can be applied to most samples.Time-consuming; may damage the sample or affect antigenicity.
Spectral Unmixing Computational separation of overlapping emission spectra.[9]All sources of fluorescence with a distinct spectrum.Non-invasive; can separate multiple signals simultaneously; very powerful.[17]Requires a spectral detector and appropriate software; less effective if spectra are too similar.[8]
Time-Resolved Microscopy (FLIM) Separation of signals based on fluorescence lifetime.[11]Fluorophores with lifetimes different from background.Highly sensitive and specific; can provide information about the fluorophore's environment.[18]Requires specialized and expensive equipment; data analysis can be complex.[19]

Experimental Protocols

Protocol 1: Characterizing the Autofluorescence of Your Sample and this compound

This protocol requires a confocal microscope equipped with a spectral detector (lambda scanning capability).

  • Prepare Control Samples:

    • Unstained Control: A sample prepared with all steps (fixation, permeabilization) but without any fluorescent label or this compound.

    • This compound Only: A sample incubated with this compound at the working concentration but without any other fluorescent labels.

  • Set Up Microscope:

    • Choose an excitation laser that you plan to use for your experiment (e.g., 405 nm or 488 nm).

    • Set the spectral detector to acquire a lambda stack, typically from ~420 nm to 700 nm with a step size of 5-10 nm.

  • Acquire Spectra:

    • Place the "Unstained Control" on the microscope and acquire a lambda stack from a representative region. This will give you the emission spectrum of the endogenous autofluorescence.

    • Place the "this compound Only" sample on the microscope and acquire a lambda stack. This will reveal the emission spectrum of your compound.

  • Analyze Data:

    • Use the microscope's software to plot the intensity versus wavelength for both control samples. This will provide the "spectral fingerprints" needed for subsequent troubleshooting and for performing spectral unmixing.

Protocol 2: Reduction of Aldehyde-Induced Autofluorescence using Sodium Borohydride

This protocol is performed after fixation and before permeabilization/blocking.

  • Rehydrate and Wash: After fixation with formaldehyde or glutaraldehyde, wash the samples three times for 5 minutes each in Phosphate-Buffered Saline (PBS).

  • Prepare Quenching Solution: Prepare a fresh solution of 0.1% (w/v) Sodium Borohydride (NaBH₄) in ice-cold PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: NaBH₄ is a strong reducing agent and reacts with water to produce hydrogen gas. Handle in a well-ventilated area.

  • Incubate: Immerse the samples in the NaBH₄ solution and incubate for 30 minutes at room temperature.[6]

  • Wash: Wash the samples thoroughly three times for 5 minutes each in PBS to remove all traces of NaBH₄.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, antibody incubation, etc.).

Protocol 3: Quenching of Lipofuscin-like Autofluorescence using Sudan Black B

This protocol is typically performed after all staining steps are complete, just before mounting.

  • Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibodies and nuclear counterstains.

  • Prepare Sudan Black B Solution: Prepare a 0.3% (w/v) solution of Sudan Black B (SBB) in 70% ethanol (B145695). Stir for 1-2 hours in the dark and filter through a 0.2 µm filter before use.[20]

  • Incubate: After the final washes of your staining protocol, incubate the samples in the SBB solution for 10-15 minutes at room temperature in the dark.[20]

  • Wash: Briefly wash the samples in 70% ethanol to remove excess SBB, followed by several washes in PBS.

  • Mount: Mount the coverslip with an appropriate mounting medium.

Protocol 4: General Workflow for Spectral Imaging and Linear Unmixing
  • Acquire Reference Spectra: As described in Protocol 1, acquire the emission spectra for each individual fluorophore you are using and for the background autofluorescence from single-stained or unstained control samples.

  • Acquire Experimental Image: On your multi-labeled experimental sample, acquire a lambda stack using the same settings as for the reference spectra. This image will contain a mixture of all the fluorescent signals.

  • Perform Linear Unmixing:

    • Open the linear unmixing function in your microscope's software.

    • Load the previously saved reference spectra (including the one for autofluorescence).

    • Apply the unmixing algorithm to your experimental lambda stack.

  • Analyze Unmixed Images: The software will generate a set of new images, where each image represents the calculated contribution of a single fluorophore (or autofluorescence) to the original mixed image. The autofluorescence channel can then be discarded, leaving you with a clean image of your specific signals.[21]

Mandatory Visualizations

autofluorescence_troubleshooting_workflow start Start: High Background in Fluorescence Image check_unstained Image Unstained Control (Same Settings) start->check_unstained is_autofluorescent Is the unstained control fluorescent? check_unstained->is_autofluorescent no_autofluorescence Problem is likely non-specific antibody binding or other artifact. Review staining protocol. is_autofluorescent->no_autofluorescence No characterize_spectrum Characterize Autofluorescence: Acquire Emission Spectrum (Lambda Scan) is_autofluorescent->characterize_spectrum Yes broad_spectrum Spectrum is Broad (e.g., Lipofuscin) characterize_spectrum->broad_spectrum narrow_spectrum Spectrum is Distinct (e.g., Aldehyde-induced) characterize_spectrum->narrow_spectrum implement_solution Implement Reduction Strategy (See Decision Tree) broad_spectrum->implement_solution narrow_spectrum->implement_solution re_evaluate Re-image and Evaluate Signal-to-Noise Ratio implement_solution->re_evaluate is_improved Is S/N ratio acceptable? re_evaluate->is_improved finish Finish: Proceed with Image Analysis is_improved->finish Yes optimize Optimize or Combine Reduction Strategies is_improved->optimize No optimize->implement_solution

Caption: General workflow for troubleshooting autofluorescence.

autofluorescence_reduction_decision_tree start Start: Autofluorescence Confirmed equipment What equipment is available? start->equipment standard_scope Standard Epifluorescence or Confocal Microscope equipment->standard_scope Standard spectral_scope Confocal with Spectral Detector equipment->spectral_scope Spectral flim_scope Time-Resolved (FLIM) Microscope equipment->flim_scope FLIM fixation_type What is the primary source? standard_scope->fixation_type use_spectral Use Spectral Unmixing (Protocol 4) spectral_scope->use_spectral use_flim Use FLIM to separate signals by lifetime flim_scope->use_flim aldehyde Aldehyde Fixation fixation_type->aldehyde Fixation lipofuscin Lipofuscin / Aged Tissue fixation_type->lipofuscin Pigment general General / Unknown fixation_type->general Other use_nabh4 Use Sodium Borohydride (Protocol 2) aldehyde->use_nabh4 use_sbb Use Sudan Black B (Protocol 3) lipofuscin->use_sbb use_photobleach Use Photobleaching general->use_photobleach

Caption: Decision tree for selecting a reduction strategy.

spectral_unmixing_principle cluster_0 Input Signals cluster_1 Acquisition & Processing cluster_2 Output Signals autofluorescence Autofluorescence Spectrum mixed_signal Measured Mixed Signal (Lambda Stack) pinobanksin Pinobanksin 5-ME Spectrum unmixing_algorithm Linear Unmixing Algorithm mixed_signal->unmixing_algorithm separated_af Separated Autofluorescence unmixing_algorithm->separated_af separated_pino Separated Pinobanksin 5-ME unmixing_algorithm->separated_pino

Caption: Principle of spectral unmixing.

hypothetical_pathway pino This compound keap1_nrf2 Keap1-Nrf2 Complex pino->keap1_nrf2 Induces dissociation ros Cellular Stress (e.g., ROS) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) nucleus->are detox_genes Detoxification & Antioxidant Gene Transcription (e.g., CYP9Q enzymes) are->detox_genes Activates

Caption: Hypothetical signaling pathway for Pinobanksin 5-ME.

References

Technical Support Center: Pinobanksin 5-Methyl Ether HPLC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of pinobanksin (B127045) 5-methyl ether by High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of pinobanksin 5-methyl ether.

Question 1: Why am I observing no peak or a very weak peak for my sample?

Answer: This issue can stem from several factors, ranging from sample preparation to instrument settings.

  • Insufficient Concentration: The concentration of this compound in your sample may be below the method's limit of detection (LOD). Consider concentrating your sample or adjusting the extraction protocol to increase the yield.

  • Improper Sample Preparation: this compound, like many flavonoids, can degrade. Ensure your extraction and handling procedures minimize exposure to high temperatures and light.[1] Using techniques like ultrasound-assisted extraction at lower temperatures can prevent thermal degradation.[2]

  • Incorrect Wavelength Detection: Flavonoids have characteristic UV absorption maxima. For flavanones like pinobanksin, detection is typically optimal around 280-290 nm.[3] Verify that your detector is set to the appropriate wavelength for maximum sensitivity.

  • Injection Issues: Check for clogs in the injector or sample loop. Ensure the correct injection volume is being administered. A manual injection error or an autosampler malfunction could be the cause.

Question 2: My peak shape is poor (broadening, tailing, or splitting). What should I do?

Answer: Poor peak shape compromises resolution and the accuracy of quantification. The cause is often related to interactions between the analyte, mobile phase, and stationary phase.

  • Peak Broadening: This can indicate a loss of column efficiency.

    • Column Contamination: Impurities from samples can accumulate on the column. Flush the column with a strong solvent (like 100% acetonitrile (B52724) or methanol).

    • Column Age: The column may be nearing the end of its lifespan. Replace it if flushing does not resolve the issue.

    • High Flow Rate: An excessively high flow rate can reduce separation efficiency. Try reducing the flow rate.[4]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of analytes.[5] For flavonoids, adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the column.[6][7]

    • Sample Overload: Injecting too concentrated a sample can lead to tailing. Dilute your sample and re-inject.

  • Peak Splitting: This usually points to a problem at the head of the column.

    • Clogged Frit/Guard Column: Particulate matter from the sample or mobile phase can clog the inlet frit or the guard column. Replace the guard column or filter your samples and mobile phases.

    • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[4]

Question 3: The retention time for my analyte is shifting between injections. Why is this happening?

Answer: Consistent retention times are critical for accurate peak identification. Drifting retention times suggest a lack of stability in the chromatographic system.

  • Mobile Phase Composition: If preparing the mobile phase manually, slight variations in the solvent ratio can cause shifts.[4] Ensure precise measurements. If using a gradient, ensure the pump's mixing performance is optimal.

  • Column Temperature: Fluctuations in the column oven temperature will affect retention time.[8] Use a column thermostat to maintain a stable temperature (e.g., 30-40°C).

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule is to flush with 10-20 column volumes.

  • Flow Rate Fluctuation: Leaks in the pump or worn pump seals can cause an unstable flow rate. Check the system pressure; significant fluctuations are a sign of a leak or pump issue.

Question 4: I am having difficulty separating this compound from other similar compounds in my extract. How can I improve resolution?

Answer: Co-elution is a common problem when analyzing complex mixtures like plant extracts.[9][10] Improving resolution often requires method optimization.

  • Modify the Mobile Phase Gradient: Adjusting the gradient slope is a powerful tool. A shallower gradient (slower increase in organic solvent) will increase run time but can significantly improve the separation of closely eluting peaks.

  • Change Organic Solvent: The choice of organic solvent affects selectivity. If you are using methanol, try switching to acetonitrile, or vice versa.[5] These solvents have different properties and can alter the elution order.

  • Adjust Mobile Phase pH: As mentioned for peak shape, altering the pH can change the retention characteristics of ionizable compounds, potentially resolving co-eluting peaks.

  • Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of a longer analysis time.

Experimental Protocol: Quantification of this compound

This section provides a typical starting methodology for the HPLC-UV quantification of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

1. Sample Preparation (from Propolis or Plant Material)

  • Extraction:

    • Accurately weigh 1.0 g of the ground plant material or propolis.

    • Add 20 mL of 70-80% ethanol (B145695) (or methanol).

    • Perform extraction using an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40°C) to prevent degradation.[2]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the solid residue two more times.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. Standard Solution Preparation

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. HPLC Conditions

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 60% B

    • 30-35 min: 60% to 90% B

    • 35-40 min: 90% B (hold)

    • 40-45 min: 90% to 10% B (return to initial)

    • 45-55 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 290 nm.

4. Quantification

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

Method validation is essential for accurate quantification. The following table summarizes typical parameters for HPLC methods used for flavonoids, which should be established during method development for this compound.[11][12]

ParameterTypical Range/ValueDescription
Linearity (R²) > 0.999Indicates a direct proportional relationship between concentration and detector response.[12]
Limit of Detection (LOD) 0.1 - 0.5 µg/mLThe lowest concentration of the analyte that can be reliably detected.[12]
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[12]
Precision (%RSD) < 2%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]
Accuracy (% Recovery) 95 - 105%The closeness of the test results obtained by the method to the true value.[12]
Specificity Baseline separationThe ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

G prep 1. Sample Preparation (Extraction & Filtration) hplc 2. HPLC Analysis (Injection & Separation) prep->hplc data 3. Data Acquisition (Chromatogram Generation) hplc->data quant 4. Quantification (Calibration Curve & Calculation) data->quant

Caption: Experimental workflow for HPLC quantification.

G problem Problem Observed in Chromatogram peak_shape Poor Peak Shape problem->peak_shape retention Retention Time Shift problem->retention response Poor Signal Response problem->response broad Broad Peak peak_shape->broad tailing Tailing Peak peak_shape->tailing split Split Peak peak_shape->split temp Temperature Fluctuation retention->temp mobile_phase Mobile Phase Inconsistency retention->mobile_phase flow Flow Rate Unstable retention->flow conc Low Concentration response->conc wavelength Incorrect Wavelength response->wavelength degradation Sample Degradation response->degradation sol_broad Check column efficiency Flush or replace column broad->sol_broad sol_tailing Adjust mobile phase pH (e.g., add 0.1% Formic Acid) Dilute sample tailing->sol_tailing sol_split Check for column blockage Replace guard column Dissolve sample in mobile phase split->sol_split sol_temp Use column oven temp->sol_temp sol_mobile_phase Ensure accurate prep Allow for full equilibration mobile_phase->sol_mobile_phase sol_flow Check for leaks Service pump seals flow->sol_flow sol_conc Concentrate sample extract conc->sol_conc sol_wavelength Set detector to ~290 nm wavelength->sol_wavelength sol_degradation Prepare fresh samples Protect from light/heat degradation->sol_degradation

References

Interpreting cytotoxic vs. cytostatic effects of Pinobanksin 5-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxic and cytostatic effects of Pinobanksin (B127045) 5-methyl ether.

Frequently Asked Questions (FAQs)

Q1: What is Pinobanksin 5-methyl ether and what is its known biological activity?

This compound is a flavonoid compound naturally found in sources like propolis and various plants.[1] Its primary known biological activity is as an antioxidant, where it functions by scavenging reactive oxygen species.[1] Research has also indicated its ability to influence signaling pathways related to inflammation and immune responses.[1] One study noted that this compound can induce detoxification genes. While its direct cytotoxic or cytostatic effects are not extensively documented, its parent compound, Pinobanksin, has demonstrated anti-proliferative and apoptotic activities in various cancer cell lines.[2][3][4][5]

Q2: How do I distinguish between a cytotoxic and a cytostatic effect in my experiments with this compound?

A cytotoxic effect results in cell death, which can be measured by assays that quantify plasma membrane integrity (e.g., LDH release assay) or apoptosis (e.g., Annexin V/PI staining). A cytostatic effect, on the other hand, inhibits cell proliferation without directly causing cell death. This can be assessed by cell counting over time or by cell cycle analysis, which may show an arrest in a specific phase of the cell cycle.[6][7][8] Combining a viability assay (like MTT) with a cytotoxicity assay (like LDH) and a proliferation/cell cycle assay is crucial for differentiation.

Q3: What are some common issues when preparing this compound for cell-based assays?

A common challenge is the compound's solubility. Like many flavonoids, this compound may have limited aqueous solubility. It is typically dissolved in an organic solvent like DMSO to create a stock solution.[1] When preparing working dilutions in cell culture media, ensure the final DMSO concentration is non-toxic to the cells (generally below 0.5%).[1] Precipitation of the compound in the media can also be an issue; visually inspect your prepared media for any precipitates before adding it to the cells.

Troubleshooting Guides

Issue 1: No observable effect of this compound on cell viability.
Potential Cause Troubleshooting Step
Compound Inactivity Verify the integrity and purity of your this compound sample. Consider obtaining a fresh batch from a reputable supplier.
Suboptimal Concentration Range The effective concentration may be outside the range you tested. Perform a broad-range dose-response experiment to identify a potential active concentration.
Incorrect Assay Choice The chosen assay may not be sensitive enough or appropriate for the expected mechanism. For example, an MTT assay might not distinguish between cytostatic and cytotoxic effects. Consider using a combination of assays.
Cell Line Resistance The selected cell line may be resistant to the effects of this compound. Test the compound on a panel of different cell lines.
Insufficient Incubation Time The effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
Issue 2: High variability between replicate wells in a 96-well plate assay.
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
Edge Effects The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator.
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each replicate to avoid cross-contamination and ensure accurate volume transfer.
Compound Precipitation As mentioned, ensure the compound is fully dissolved in the media at the final concentration.

Data Presentation

Comparative Cytotoxicity of Pinobanksin and its Derivatives

Data for this compound is limited. The following table provides data on the parent compound and other derivatives for comparative purposes.

CompoundCell LineAssayIC50 ValueReference
PinobanksinB-cell lymphoma (M12.C3.F6)MTT52.1 µM[2]
PinobanksinBreast Cancer (MCF-7)Not Specified>50 µg/mL (24h), ~17 µg/mL (72h)[3]
Pinobanksin-3-O-propanoateB-cell lymphoma (M12.C3.F6)MTT67.0 µM[2]
Pinobanksin-3-O-butyrateB-cell lymphoma (M12.C3.F6)MTT49.9 µM[2]
Pinobanksin-3-O-pentanoateB-cell lymphoma (M12.C3.F6)MTT51.3 µM[2]
This compound-DPPH radical scavenging98.4 µg/mL[9]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Plate Setup: Prepare a 96-well plate with cells treated with this compound, a vehicle control, a no-cell control (medium only), and a maximum LDH release control (cells lysed with a detergent).[10]

  • Reagent Preparation: Prepare the LDH assay reagents according to the manufacturer's instructions.

  • Assay Procedure: Transfer an appropriate volume of cell culture supernatant from each well to a new 96-well plate.

  • Reaction Incubation: Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for the time specified by the manufacturer.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with this compound. After incubation, collect both adherent and floating cells.

  • Cell Washing: Wash the collected cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Mandatory Visualization

Signaling Pathway Diagram

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 DISC formation Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 Apoptosome Apoptosome Procaspase_9->Apoptosome Assembly Caspase_9 Caspase-9 Apoptosome->Caspase_9 Caspase_9->Procaspase_3 Pinobanksin Pinobanksin Pinobanksin->Procaspase_8 Activates Pinobanksin->Mitochondrion Loss of membrane potential Pinobanksin->Procaspase_9 Activates Caspase_3 Caspase-3 (Executioner Caspase) Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis signaling pathway potentially activated by Pinobanksin.

Experimental Workflow Diagram

experimental_workflow cluster_assays Endpoint Assays Start Start: Prepare This compound stock solution Cell_Culture Seed cells in appropriate plates Start->Cell_Culture Treatment Treat cells with serial dilutions of compound Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubation->LDH_Assay Flow_Cytometry Flow Cytometry (Apoptosis/Cell Cycle) Incubation->Flow_Cytometry Data_Analysis Data Analysis: - IC50 calculation - Statistical analysis MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Interpretation Interpretation: Cytotoxic vs. Cytostatic Effect Data_Analysis->Interpretation

Caption: Workflow for assessing cytotoxic vs. cytostatic effects.

References

Pinobanksin 5-methyl ether interference with colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Pinobanksin 5-methyl ether. This resource provides essential guidance on potential interferences with common colorimetric assays and offers troubleshooting strategies to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a flavonoid, a class of natural compounds commonly found in plants and propolis.[1] Like other flavonoids, it is known for its antioxidant properties, which are attributed to its ability to scavenge reactive oxygen species.[1]

Q2: Can this compound interfere with my colorimetric assays?

A2: While specific studies on this compound are limited, it is highly probable that it can interfere with certain colorimetric assays. This is because flavonoids as a class are well-documented to interfere with assays that rely on redox reactions or dye-binding.[2][3][4][5][6][7][8]

Q3: Which assays are most likely to be affected?

A3: The most susceptible assays are:

  • Tetrazolium-based cell viability assays: (e.g., MTT, XTT, MTS) due to the reducing potential of flavonoids.[2][3][4][8]

  • Copper-based protein assays: (e.g., Bicinchoninic acid (BCA) and Lowry assays) where flavonoids can reduce Cu²⁺ to Cu¹⁺.[5][6]

  • Some dye-binding assays: (e.g., Bradford assay) through non-specific binding to the dye.[5]

Q4: What is the mechanism of interference in cell viability assays like the MTT assay?

A4: In an MTT assay, metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product. However, flavonoids like this compound are reducing agents and can directly reduce MTT to formazan in a cell-free system.[3][4][8] This leads to a false-positive signal, suggesting higher cell viability than is actually present.

Q5: How does this compound interfere with protein assays?

A5: In copper-based assays like the BCA assay, proteins reduce Cu²⁺ to Cu¹⁺, which then reacts with a colorimetric agent. The hydroxyl groups on the flavonoid structure can also perform this reduction, leading to an overestimation of the protein concentration.[5][6]

Q6: What are some reliable alternative assays to use with flavonoids?

A6: Several alternative assays are less prone to interference from flavonoids:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is not dependent on cellular metabolism.[3]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a marker of metabolically active cells.[3]

  • Trypan Blue Exclusion Assay: This is a direct cell counting method that assesses cell membrane integrity.[3][4]

  • DRAQ7 Staining with Flow Cytometry: This method can be a better alternative for measuring the viability of cells treated with colored polyphenols.[2][9]

Troubleshooting Guides

Issue 1: Unexpectedly High Results in MTT or XTT Assays
  • Symptom: You observe an increase in cell viability at concentrations of this compound that you expect to be cytotoxic, or your results are not consistent with microscopy observations.

  • Cause: this compound is likely directly reducing the tetrazolium salt.

  • Solution:

    • Run a cell-free control: Prepare wells with your assay medium and this compound at the same concentrations used in your experiment, but without cells. Add the MTT or XTT reagent and measure the absorbance. If you see a color change, this confirms direct reduction by your compound.

    • Switch to a non-redox-based assay: Use one of the recommended alternative assays such as the SRB assay or a luminescent ATP-based assay.

Issue 2: Overestimation of Protein Concentration with BCA or Lowry Assays
  • Symptom: Your protein concentrations are significantly higher than expected, especially in samples with a high concentration of this compound.[6][7]

  • Cause: The flavonoid is reducing the Cu²⁺ in the assay reagent.[5][6]

  • Solution:

    • Protein Precipitation: Use a method like acetone (B3395972) precipitation to separate the protein from the interfering flavonoid before performing the assay.[5][6][7]

    • Use an appropriate blank: Prepare a blank that contains the same concentration of this compound as your samples to subtract the background absorbance. Note that this may not fully correct for the interference as it may not be simply additive.[5]

    • Consider an alternative assay: The Bradford assay is generally less susceptible to interference from reducing agents, but can still be affected by dye-binding. The SRB assay can also be adapted for protein quantification.

Quantitative Data on Flavonoid Interference

AssayFlavonoidObservationReference
MTTQuercetin, EGCG, Rutin, ResveratrolInstant formation of formazan in the absence of cells.[8]
BCA & LowryVarious FlavonoidsSignificant overestimation of protein (~3–5 folds) at concentrations >5μM, particularly at lower protein concentrations (25–250 µg/ml).[6][7]
Alamar BlueFlavonolsReduction of the dye in the absence of cells, leading to an overestimation of viable cells.[4]

Experimental Protocols

MTT Cell Viability Assay (Susceptible to Interference)
  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired period.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add an organic solvent (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at a wavelength of around 570 nm.

Sulforhodamine B (SRB) Assay (Recommended Alternative)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After treatment, gently discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.

  • Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of around 510 nm.

Visualizations

InterferenceMechanism cluster_MTT MTT Assay cluster_Agents Reducing Agents MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Cells Metabolically Active Cells Cells->MTT Correct Signal Flavonoid This compound (Antioxidant) Flavonoid->MTT False Positive Signal (Interference)

Caption: Mechanism of this compound interference in the MTT assay.

TroubleshootingWorkflow Start Unexpected Results in Colorimetric Assay CheckAssay Is the assay based on a redox reaction (e.g., MTT, BCA)? Start->CheckAssay CellFree Run Cell-Free Control (Compound + Reagent) CheckAssay->CellFree Yes NoInterference Investigate Other Experimental Variables CheckAssay->NoInterference No Interference Interference Confirmed? CellFree->Interference Alternative Switch to Alternative Assay (e.g., SRB, ATP-based) Interference->Alternative Yes Interference->NoInterference No End Accurate Results Alternative->End

Caption: Troubleshooting workflow for suspected assay interference.

References

Strategies to Enhance the Bioavailability of Pinobanksin 5-Methyl Ether: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Pinobanksin 5-methyl ether.

I. FAQs & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions to potential problems encountered when working with this compound and its formulations.

Physicochemical Properties & Initial Assessment

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a flavonoid with the following properties:

  • Molecular Formula: C₁₆H₁₄O₅[1]

  • Molecular Weight: 286.28 g/mol [1]

  • Predicted LogP: 2.94[2]

  • Solubility: Soluble in Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] Information regarding its aqueous solubility is limited, but its predicted LogP suggests it is lipophilic and likely has low water solubility.

Troubleshooting:

  • Issue: Difficulty dissolving this compound in aqueous buffers for in vitro assays.

  • Solution: Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO.[4] For cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced toxicity. Sonication may also aid in dissolution.[5]

Formulation Strategies

Q2: My in vivo experiments with this compound show low efficacy. Could this be a bioavailability issue?

A2: Yes, low efficacy in in vivo studies despite promising in vitro activity is often indicative of poor bioavailability. Like many flavonoids, this compound's lipophilicity may lead to poor aqueous solubility, limiting its absorption from the gastrointestinal tract.

Troubleshooting:

  • Issue: Inconsistent or low plasma concentrations of this compound after oral administration in animal models.

  • Solution: Consider implementing one of the following bioavailability enhancement strategies. The choice of strategy will depend on the specific experimental goals and resources.

II. Bioavailability Enhancement Strategies

The following sections detail common strategies to improve the oral bioavailability of poorly soluble flavonoids, with specific considerations for this compound.

A. Nanosystem-Based Drug Delivery

Encapsulating this compound into nanosystems can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.

1. Liposomal Encapsulation

Q3: How can liposomes improve the bioavailability of this compound?

A3: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For a lipophilic compound like this compound, it can be entrapped within the lipid bilayer. This formulation can increase its solubility and facilitate its transport across the intestinal membrane. For instance, liposomal encapsulation of luteolin (B72000), a structurally similar flavonoid, significantly increased its plasma concentration in mice compared to the free drug.[6]

Troubleshooting:

  • Issue: Low encapsulation efficiency of this compound in liposomes.

  • Solution:

    • Optimize the lipid composition (e.g., ratio of phosphatidylcholine to cholesterol).

    • Vary the drug-to-lipid ratio.

    • Modify the preparation method (e.g., thin-film hydration, sonication, extrusion). A study on liposomal luteolin achieved an encapsulation efficiency of up to 90%.[6][7]

2. Polymeric Nanoparticles

Q4: What are the advantages of using polymeric nanoparticles for this compound delivery?

A4: Polymeric nanoparticles can encapsulate drugs within a biodegradable polymer matrix, providing controlled release and improved stability. This can lead to a sustained plasma concentration of the drug.

Troubleshooting:

  • Issue: Burst release of this compound from polymeric nanoparticles.

  • Solution:

    • Select a polymer with a slower degradation rate.

    • Increase the polymer concentration in the formulation.

    • Optimize the particle size and surface properties.

B. Solid Dispersions

Q5: How do solid dispersions enhance the solubility and dissolution of this compound?

A5: Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic carrier matrix. This prevents the drug from crystallizing and presents it in a state that is more readily dissolved. For example, solid dispersions of quercetin (B1663063) with polyvinylpyrrolidone (B124986) (PVP) have been shown to significantly improve its solubility and dissolution rate.[8][9]

Troubleshooting:

  • Issue: The drug recrystallizes over time in the solid dispersion, reducing its effectiveness.

  • Solution:

    • Ensure the drug is fully dissolved in the solvent during preparation.

    • Select a carrier that has strong interactions (e.g., hydrogen bonding) with the drug.

    • Store the solid dispersion under controlled temperature and humidity conditions.

C. Prodrug Approach

Q6: Can a prodrug strategy be applied to this compound to improve its bioavailability?

A6: Yes, a prodrug approach involves chemically modifying the drug to create a more soluble or permeable derivative that is converted back to the active drug in vivo. For flavonoids, this often involves adding a hydrophilic moiety, such as a phosphate (B84403) group, to improve aqueous solubility. For example, a phosphate prodrug of apigenin (B1666066) demonstrated increased stability and enhanced antiproliferative effects in malignant cells.[10]

Troubleshooting:

  • Issue: The prodrug is not efficiently converted to the active this compound in vivo.

  • Solution:

    • Design the linker between the drug and the promoiety to be susceptible to specific enzymes present at the target site or in the general circulation.

    • Conduct in vitro plasma stability studies to assess the rate of conversion.

III. Quantitative Data Summary

The following tables summarize quantitative data from studies on bioavailability enhancement of flavonoids similar to this compound, which can serve as a reference for expected improvements.

Table 1: Comparison of Formulation Strategies for Luteolin

FormulationEncapsulation Efficiency (%)Particle Size (nm)In Vivo Bioavailability EnhancementReference
Free LuteolinN/AN/ABaseline[6]
Liposomal Luteolin~90%Optimized~10-fold higher plasma concentration at 2h post-injection[6]
Polymeric Nanoparticles74.87 ± 0.05%NanometricNot reported in this study[11]

Table 2: Improvement of Quercetin Solubility and Dissolution with Solid Dispersions

FormulationSolubility EnhancementDissolution RateReference
Pure QuercetinBaseline19.37 ± 0.58% in 120 min[9]
Quercetin-PVP Solid Dispersion (10:90 ratio)Significantly increased95.12 ± 1.83% in 120 min[9]
Quercetin-PVP Solid Dispersion5-10 times higher than pure quercetinIncreased skin permeation[12][13]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of enhancing flavonoid bioavailability. These can be adapted for this compound.

A. Preparation of Liposomal Flavonoid (Thin-Film Hydration Method)

Adapted from studies on Luteolin.[6]

  • Lipid Film Formation: Dissolve the flavonoid (e.g., Luteolin) and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size.

  • Characterization: Analyze the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.

B. Preparation of Flavonoid Solid Dispersion (Solvent Evaporation Method)

Adapted from studies on Quercetin.[8][14]

  • Dissolution: Dissolve the flavonoid (e.g., Quercetin) and a hydrophilic carrier (e.g., PVP K30) in a common solvent (e.g., ethanol).

  • Solvent Removal: Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature.

  • Drying and Pulverization: Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent. Pulverize the dried mass and sieve it to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Scanning Electron Microscopy (SEM) to confirm the amorphous state of the drug. Evaluate the dissolution rate using a standard dissolution apparatus.

C. Synthesis of a Flavonoid Prodrug (Esterification)

Adapted from the synthesis of 4'-DHA-apigenin.[15]

  • Reactant Preparation: Dissolve the flavonoid (e.g., Apigenin) and the promoiety with a carboxylic acid group (e.g., docosahexaenoic acid - DHA) in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • Coupling Reaction: Add a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-Dimethylaminopyridine - DMAP) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Purification: Once the reaction is complete, purify the prodrug from the reaction mixture using appropriate chromatographic techniques.

  • Characterization: Confirm the structure of the synthesized prodrug using spectroscopic methods such as NMR and mass spectrometry. Evaluate its stability in relevant biological fluids (e.g., plasma).

V. Visualizations

Diagrams of Key Concepts and Workflows

Bioavailability_Enhancement_Strategies cluster_Challenges Challenges with this compound cluster_Strategies Enhancement Strategies Poor Aqueous Solubility Poor Aqueous Solubility Nanosystems Nanosystems Poor Aqueous Solubility->Nanosystems Solubilization Solid Dispersions Solid Dispersions Poor Aqueous Solubility->Solid Dispersions Amorphous State Prodrugs Prodrugs Poor Aqueous Solubility->Prodrugs Increased Polarity Low Permeability Low Permeability Low Permeability->Nanosystems Improved Transport Metabolism Metabolism Metabolism->Prodrugs Masking Metabolic Sites

Caption: Strategies to overcome bioavailability challenges.

Liposome_Formation_Workflow Dissolve Drug & Lipids in Organic Solvent Dissolve Drug & Lipids in Organic Solvent Form Thin Film (Rotary Evaporation) Form Thin Film (Rotary Evaporation) Dissolve Drug & Lipids in Organic Solvent->Form Thin Film (Rotary Evaporation) Hydrate with Aqueous Buffer Hydrate with Aqueous Buffer Form Thin Film (Rotary Evaporation)->Hydrate with Aqueous Buffer Formation of MLVs Formation of MLVs Hydrate with Aqueous Buffer->Formation of MLVs Sonication / Extrusion Sonication / Extrusion Formation of MLVs->Sonication / Extrusion Formation of SUVs Formation of SUVs Sonication / Extrusion->Formation of SUVs Characterization Characterization Formation of SUVs->Characterization

Caption: Workflow for liposome (B1194612) preparation.

Solid_Dispersion_Characterization Solid Dispersion Solid Dispersion DSC DSC Solid Dispersion->DSC Thermal Properties PXRD PXRD Solid Dispersion->PXRD Crystallinity SEM SEM Solid Dispersion->SEM Morphology Dissolution Testing Dissolution Testing Solid Dispersion->Dissolution Testing Release Profile Amorphous State Confirmation Amorphous State Confirmation DSC->Amorphous State Confirmation PXRD->Amorphous State Confirmation

Caption: Characterization of solid dispersions.

References

Addressing off-target effects of Pinobanksin 5-methyl ether in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pinobanksin 5-methyl ether in cellular models. Due to the limited publicly available data on the specific off-target effects of this compound, this guide focuses on established methodologies for identifying and mitigating potential off-target interactions of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected phenotypic changes in my cells after treatment with this compound. How can I determine if these are on-target or off-target effects?

A1: Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. A multi-pronged approach is recommended:

  • Dose-Response Analysis: A hallmark of a specific on-target effect is a clear dose-dependent relationship. The observed phenotype should correlate with the concentration of this compound used.

  • Use of Structural Analogs: If available, test a structurally related but biologically inactive analog of this compound. The absence of the phenotype with the inactive analog strengthens the case for an on-target effect.

  • Target Engagement Assays: Directly confirm that this compound is binding to its intended target in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).

  • Rescue Experiments: If feasible, overexpressing the intended target protein may rescue the phenotype, suggesting an on-target mechanism. Conversely, if knocking down a suspected off-target protein using siRNA or CRISPR diminishes the observed phenotype, it points to an off-target interaction.

Q2: My cells are showing signs of toxicity (e.g., rounding up, detachment, decreased viability) at the concentration of this compound I am using. What are the likely causes and how can I troubleshoot this?

A2: Cytotoxicity can arise from several factors:

  • High Compound Concentration: The concentration of this compound may be too high, leading to general cellular stress and death.

  • Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic at higher concentrations.

  • On-Target Toxicity: The intended target of this compound might be essential for cell survival.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Determine the concentration range of this compound that is non-toxic to your specific cell line. Assays like MTT, XTT, or trypan blue exclusion can be used.

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level, typically below 0.5% for DMSO.[1]

  • Conduct a Dose-Response and Time-Course Experiment: Systematically vary the concentration of this compound and the duration of treatment to find a window where you observe the desired biological effect without significant cytotoxicity.[2]

Q3: How can I proactively identify the potential off-targets of this compound?

A3: Proactive identification of off-targets is a key step in validating your experimental findings.

  • In Silico Analysis: Computational methods can predict potential off-target interactions based on the chemical structure of this compound. These predictions can then be experimentally validated.

  • Kinase Profiling: Since many small molecules exhibit off-target effects on kinases, screening this compound against a broad panel of kinases is a direct way to identify unintended enzymatic inhibition.

  • Affinity-Based Proteomics: Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify proteins from cell lysates that directly interact with a tagged version of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Suggested Solution
Compound Instability This compound may be unstable in your cell culture medium. Assess its stability over the course of your experiment using methods like HPLC-MS. Consider refreshing the medium with a fresh compound for long-term experiments.
Inconsistent Cell Culture Conditions Ensure consistent cell seeding density, passage number, and growth phase across all experiments.[1]
Compound Precipitation Visually inspect your stock and working solutions for any signs of precipitation. Poor solubility can lead to inaccurate dosing. Prepare fresh dilutions for each experiment.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause Suggested Solution
Poor Cell Permeability This compound may not be efficiently entering the cells. Assess cellular uptake using appropriate analytical methods.
Cellular Metabolism of the Compound The compound may be metabolized into active or inactive forms within the cell. Analyze cell lysates to identify potential metabolites.
Presence of Efflux Pumps Cells may be actively pumping the compound out. The use of efflux pump inhibitors can help to investigate this possibility.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a powerful method to verify that this compound directly binds to its intended target within a cellular context. The principle is that a protein's thermal stability is altered upon ligand binding.

Methodology:

  • Cell Treatment: Treat your cells with this compound at the desired concentration. Include a vehicle-treated control.

  • Heating: Heat the cell lysates from both treated and control groups to a range of temperatures.

  • Protein Separation: Separate the soluble (non-denatured) proteins from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: In Vitro Kinase Profiling

This protocol outlines a general approach to screen this compound against a panel of kinases to identify potential off-target inhibition.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound.

  • Kinase Reaction: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP in a suitable reaction buffer.

  • Inhibition Assay: Add the diluted this compound to the kinase reactions. Include appropriate controls (no inhibitor and no kinase).

  • Signal Detection: After incubation, measure the kinase activity. Commercially available kits often use methods like fluorescence, luminescence, or radioactivity to detect substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound. Determine the IC50 value for any significantly inhibited kinases.

Visualizations

G Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response and Time-Course Analysis Start->DoseResponse Cytotoxicity Assess Cytotoxicity (e.g., MTT assay) Start->Cytotoxicity OnTarget Consistent with On-Target Effect DoseResponse->OnTarget Clear Dose-Response OffTarget Suggests Off-Target or Non-Specific Effect DoseResponse->OffTarget No Clear Dose-Response Cytotoxicity->DoseResponse No Toxicity RefineExperiment Refine Experimental Conditions (Lower Concentration, Shorter Duration) Cytotoxicity->RefineExperiment Toxicity Observed End Conclusion OnTarget->End ValidateTarget Validate Target Engagement (e.g., CETSA) OffTarget->ValidateTarget ValidateTarget->OnTarget Target Engaged KinaseScreen Perform Broad Kinase Inhibitor Screen ValidateTarget->KinaseScreen Target Not Engaged IdentifyOffTargets Identify Potential Off-Targets KinaseScreen->IdentifyOffTargets ValidateOffTargets Validate Off-Targets (e.g., siRNA, CRISPR) IdentifyOffTargets->ValidateOffTargets ValidateOffTargets->End RefineExperiment->DoseResponse

Caption: A workflow for troubleshooting unexpected cellular phenotypes.

G Experimental Workflow for Off-Target Identification Start Hypothesize Off-Target Effects InSilico In Silico Prediction of Potential Targets Start->InSilico Biochemical Biochemical Screening (e.g., Kinase Panel) Start->Biochemical CellBased Cell-Based Target ID (e.g., AP-MS, CETSA) Start->CellBased CandidateList Generate List of Candidate Off-Targets InSilico->CandidateList Biochemical->CandidateList CellBased->CandidateList Validation Validate Candidates in Cellular Models (e.g., Knockdown, Overexpression) CandidateList->Validation Confirmation Confirm Functional Relevance of Off-Target Interaction Validation->Confirmation Conclusion Characterized Off-Target Profile Confirmation->Conclusion

Caption: A workflow for identifying and validating off-target effects.

References

Technical Support Center: Control Experiments for Studying Pinobanksin 5-methyl ether's Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pinobanksin (B127045) 5-methyl ether. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cell culture medium becomes cloudy after adding Pinobanksin 5-methyl ether. Is this contamination?

A1: Not necessarily. While microbial contamination is a possibility, flavonoids like this compound can sometimes precipitate out of the solution, especially at higher concentrations or in certain media compositions, causing a cloudy appearance.

Troubleshooting Workflow: Contamination vs. Precipitation

G cluster_observe Observation cluster_diagnose Diagnosis cluster_confirm Confirmation cluster_conclusion Conclusion A Observe Turbidity in Culture B Microscopic Examination A->B C Motile particles or budding yeast observed? B->C Yes D Amorphous/crystalline precipitates observed? B->D No E Conclusion: Microbial Contamination C->E G Control: Add this compound to cell-free medium D->G F Conclusion: Flavonoid Precipitation H Does cell-free medium become turbid? G->H H->C No H->F Yes

Caption: Troubleshooting workflow for cloudy cell culture medium.

To differentiate:

  • Microscopic Examination: Check a sample of your culture under a microscope. Bacteria will appear as small, often motile, rod-shaped or spherical particles. Yeast will be larger, oval-shaped, and may show budding. Fungal contamination will present as a network of filamentous hyphae. In contrast, this compound precipitates will likely appear as non-motile, amorphous, or crystalline structures.

  • Control Experiment: Add this compound at the same concentration to cell-free culture medium and incubate under the same conditions. If turbidity or a precipitate forms, it is highly likely due to the compound's limited solubility.

Q2: I am seeing unexpected results in my MTT cell viability assay after treatment with this compound. What could be the cause?

A2: Flavonoids, due to their antioxidant properties, can directly reduce the tetrazolium salt (MTT) to formazan, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher cell viability than is actually present.

Recommended Action: It is strongly advised to use alternative cell viability assays that are not based on metabolic reduction.

Recommended Alternative AssaysPrinciple
Sulforhodamine B (SRB) Assay Measures total protein content.
Trypan Blue Exclusion Assay Assesses cell membrane integrity through dye exclusion.
CellTiter-Glo® Luminescent Cell Viability Assay Quantifies ATP as a marker of metabolically active cells.
DRAQ7 Staining with Flow Cytometry DRAQ7 is a far-red fluorescent dye that only enters cells with compromised membrane integrity.

Q3: I am observing high background fluorescence in my imaging experiments with this compound. How can I address this?

A3: Flavonoids, including this compound, can exhibit autofluorescence, which can interfere with the detection of your fluorescent probes.

Troubleshooting Strategies for Autofluorescence:

  • Unstained Control: Always include a control group of cells treated with this compound but without any fluorescent labels to determine the compound's intrinsic fluorescence.

  • Fluorophore Selection: If possible, use fluorophores that emit in the far-red spectrum, as flavonoid autofluorescence is typically in the blue-green range.

  • Chemical Quenching: After fixation and before antibody staining, you can treat your samples with a quenching agent like Sodium Borohydride (NaBH₄) or Sudan Black B (SBB).

  • Spectral Unmixing: If you have access to a confocal microscope with a spectral detector, you can use spectral unmixing algorithms to computationally separate the flavonoid autofluorescence from your specific signal.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a reliable alternative to MTT for assessing cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • Adherent cell line of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

Protocol 2: Intracellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This protocol measures the antioxidant capacity of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • An inducer of oxidative stress (e.g., Lipopolysaccharide (LPS) or H₂O₂)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time.

  • Probe Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS and then add the oxidative stress inducer.

  • Fluorescence Measurement: Immediately measure fluorescence at an excitation of ~485 nm and an emission of ~535 nm.

Protocol 3: Anti-Inflammatory Cytokine Measurement by ELISA

This protocol quantifies the inhibition of pro-inflammatory cytokine secretion.

Materials:

  • This compound stock solution (in DMSO)

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells and treat with this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

Quantitative Data Summary

AssayCompoundCell Line/SystemIC50 / EffectReference
Antioxidant Activity (DPPH Assay) This compoundCell-freeIC50: 98.4 µg/mL[1]
Antioxidant Activity (ABTS Assay) This compoundCell-freeWeak activity[1]
Anti-proliferative Activity (MTT Assay) PinobanksinB-cell lymphoma (M12.C3.F6)IC50: 52.1 µM (14.2 µg/mL)[2]
Anti-inflammatory Activity (LPS-induced H9c2 cells) PinobanksinH9c2Anti-inflammatory response at 5–80 µM[2]
Cytotoxicity (SRB Assay) Phyllocladan-16α, 19-diol (example)Colon (HT-29) and Lung (A-549) cancer cellsIC50 values determined[3]

Note: Quantitative data for the anti-inflammatory and cytotoxic effects of this compound is limited. The provided data for Pinobanksin can be used as a starting point for dose-range finding experiments.

Signaling Pathway Diagrams

Potential Anti-Inflammatory Signaling Pathway of this compound

Pinobanksin and other flavonoids have been shown to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.

Caption: Potential inhibition of NF-κB and MAPK pathways.

Potential Apoptosis Signaling Pathway of this compound

Studies on Pinobanksin suggest it can induce apoptosis through both the intrinsic and extrinsic pathways, involving the activation of caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pinobanksin This compound DR Death Receptors Pinobanksin->DR Mito Mitochondria Pinobanksin->Mito Casp8 Caspase-8 DR->Casp8 Casp3 Caspase-3 Casp8->Casp3 CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential induction of apoptosis via caspase activation.

References

Validation & Comparative

Pinobanksin vs. Pinobanksin 5-Methyl Ether: A Comparative Review of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the current scientific literature reveals a significant disparity in the available research on the bioactivities of pinobanksin (B127045) and its methylated derivative, pinobanksin 5-methyl ether. While pinobanksin has been the subject of numerous studies elucidating its therapeutic potential, its 5-methyl ether counterpart remains largely unexplored, precluding a direct, data-driven comparison. This guide synthesizes the existing experimental data for both compounds, highlighting the extensive bioactivity of pinobanksin and identifying a critical knowledge gap regarding this compound.

Introduction to Pinobanksin and its 5-Methyl Ether Derivative

Pinobanksin is a naturally occurring flavanone (B1672756), a type of flavonoid, commonly found in high concentrations in propolis, honey, and various plant sources.[1] Its chemical structure features hydroxyl groups at the 3, 5, and 7 positions of the flavanone backbone. This compound, as its name suggests, is a derivative of pinobanksin where the hydroxyl group at the 5-position is replaced by a methoxy (B1213986) group. While both compounds are found in natural products like propolis, the extent of scientific investigation into their biological effects differs dramatically.[2]

Bioactivity of Pinobanksin: A Multi-Target Compound

Pinobanksin has demonstrated a wide array of pharmacological activities, positioning it as a promising candidate for drug development. These activities include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4]

Antioxidant Activity

Pinobanksin's potent antioxidant properties are attributed to its ability to scavenge free radicals.[5] In vitro studies have shown that pinobanksin can effectively reduce intracellular reactive oxygen species (ROS) levels.[6] This antioxidant capacity is believed to be a key mechanism underlying its other biological activities.

Anti-inflammatory Effects

Pinobanksin exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways by affecting the production of inflammatory mediators.[1] For instance, pinobanksin can down-regulate the expression of pro-inflammatory cytokines.[7]

Anticancer Potential

The anticancer activity of pinobanksin has been demonstrated in various cancer cell lines. It can inhibit cancer cell proliferation and induce apoptosis (programmed cell death).[8] The mechanism of action often involves the activation of caspase signaling pathways, which are crucial for the execution of apoptosis.[1][9]

Neuroprotective Properties

Emerging evidence suggests that pinobanksin possesses neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage.[1] A derivative, (2R,3S)-pinobanksin-3-cinnamate, has been found to improve cognition and reduce oxidative stress in animal models of vascular dementia.[10]

Bioactivity of this compound: An Unexplored Frontier

In stark contrast to pinobanksin, there is a significant lack of published research on the specific bioactivities of this compound. While its presence has been identified in propolis extracts, detailed studies investigating its antioxidant, anti-inflammatory, anticancer, or neuroprotective effects are absent from the current scientific literature.[2][5] General statements about its antioxidant properties exist, but these are not substantiated with specific experimental data.[5]

Comparative Summary of Bioactivity

Due to the limited data on this compound, a direct quantitative comparison with pinobanksin is not feasible. The following table summarizes the well-documented bioactivities of pinobanksin.

BioactivityPinobanksinThis compound
Antioxidant Potent free radical scavenger, reduces intracellular ROS.[1][6]Generally presumed to have antioxidant properties, but specific data is lacking.[5]
Anti-inflammatory Modulates inflammatory pathways, reduces pro-inflammatory cytokines.[1][7]No data available.
Anticancer Inhibits proliferation and induces apoptosis in various cancer cell lines.[8][9]No data available.
Neuroprotective Protects neuronal cells from oxidative stress.[1]No data available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivities of compounds like pinobanksin.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of a compound.

  • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., pinobanksin) for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT solution is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control cells.[6]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color in solution. When it accepts an electron or a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance of the DPPH solution is proportional to the antioxidant activity of the compound.

  • Methodology:

    • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway modulated by pinobanksin and a general workflow for assessing bioactivity.

cluster_0 Pinobanksin-Induced Apoptosis Pathway Pinobanksin Pinobanksin Mitochondrial_Dysfunction Mitochondrial Dysfunction Pinobanksin->Mitochondrial_Dysfunction induces Caspase_9 Caspase-9 Activation Mitochondrial_Dysfunction->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Pinobanksin-induced apoptosis signaling cascade.

cluster_1 General Workflow for Bioactivity Screening Compound_Preparation Compound Preparation (Pinobanksin / P-5-ME) Treatment Treatment with Compound Compound_Preparation->Treatment Cell_Culture Cell Culture (e.g., Cancer Cells) Cell_Culture->Treatment Bioassay Bioassay (e.g., MTT, DPPH) Treatment->Bioassay Data_Analysis Data Analysis and Interpretation Bioassay->Data_Analysis

References

A Comparative Analysis of the Antioxidant Activities of Pinobanksin 5-Methyl Ether and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two flavonoids: Pinobanksin (B127045) 5-methyl ether and quercetin (B1663063). While quercetin is one of the most extensively studied antioxidants, data on Pinobanksin 5-methyl ether is less abundant. This document compiles the available experimental data to offer an objective comparison for research and drug development purposes.

Introduction

Quercetin is a highly prevalent flavonoid found in numerous fruits, vegetables, and grains, renowned for its potent antioxidant activity.[1][2] Its capacity to scavenge free radicals and modulate cellular antioxidant pathways is well-documented.[3][4] this compound, a derivative of pinobanksin, is a flavonoid identified in natural sources like propolis.[5][6] While the parent compound, pinobanksin, is known for its antioxidant effects, specific data on the 5-methyl ether derivative is limited.[5][7][8] This guide compares the two based on existing literature, highlighting both what is known and where further research is needed.

Quantitative Data on Antioxidant Activity

Direct comparative studies measuring the antioxidant activity of this compound against quercetin are scarce in the current literature. The following table summarizes available data from separate studies to provide an indirect comparison. Data for the parent compound, pinobanksin, is used as a proxy where specific data for its 5-methyl ether derivative is unavailable.

Antioxidant Assay Pinobanksin / this compound Quercetin Assay Principle
DPPH Radical Scavenging Data not available for 5-methyl ether. Pinobanksin showed dose-dependent activity.[5]IC50 values reported in the range of 19-96 µM.[9] Quercetin glycosides also show strong activity.[10]Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[2]
ABTS Radical Scavenging Data not available.Exhibits strong scavenging activity, often higher than against the DPPH radical.[11]Measures the reduction of the pre-formed ABTS radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic antioxidants.[12]
Cellular Antioxidant Activity (CAA) Pinobanksin (5-40 µM) showed antioxidant effects in H9c2 cells by reducing H2O2-induced reactive oxygen species (ROS).[5]Shows high CAA values, often used as a positive control in this assay.[13] It inhibits the formation of fluorescent DCF by scavenging peroxyl radicals within cells.[14]Quantifies antioxidant activity within a cellular environment, accounting for cell uptake and metabolism.[13][15]
Oxygen Radical Absorbance Capacity (ORAC) Data not available.Exhibits strong oxygen radical absorbance capabilities, with reported values around 12 µmol TE/µmol.[9]Measures the inhibition of peroxyl radical-induced oxidation, reflecting the classical hydrogen atom transfer mechanism.[9]

Mechanisms of Antioxidant Action & Signaling Pathways

The antioxidant effects of flavonoids are exerted through direct radical scavenging and the modulation of intracellular signaling pathways that regulate endogenous antioxidant systems.

Quercetin's Antioxidant Mechanism

Quercetin's antioxidant activity is multifaceted. It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][16] Furthermore, it modulates key signaling pathways to enhance the cell's own antioxidant defenses.[4][17] Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[18] It also inhibits pro-inflammatory and pro-oxidant pathways such as NF-κB and MAPK.[3][16][18]

Quercetin_Signaling cluster_stress Oxidative Stress cluster_quercetin Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response ROS ROS/RNS Quercetin Quercetin ROS->Quercetin Scavenged by Nrf2 Nrf2 Activation Quercetin->Nrf2 Activates NFkB NF-κB Inhibition Quercetin->NFkB Inhibits MAPK MAPK Modulation Quercetin->MAPK Modulates AOE Antioxidant Enzyme Expression (e.g., HO-1) Nrf2->AOE Upregulates Inflammation Reduced Inflammation NFkB->Inflammation Leads to MAPK->Inflammation Leads to AOE->ROS Neutralizes Pinobanksin_Signaling cluster_stress Oxidative Stress cluster_pinobanksin Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response H2O2 H₂O₂ Pinobanksin Pinobanksin H2O2->Pinobanksin Counteracted by Nrf2_P Nrf2 Pathway Pinobanksin->Nrf2_P Activates NFkB_P NF-κB Pathway Pinobanksin->NFkB_P Inhibits HO1 HO-1 Expression Nrf2_P->HO1 Increases NOS NOS Levels NFkB_P->NOS Reduces HO1->H2O2 Detoxifies CAA_Workflow start Start seed 1. Seed HepG2 cells in a 96-well plate to confluency. start->seed wash1 2. Wash cells with PBS. seed->wash1 incubate 3. Pre-incubate cells with DCFH-DA probe and test compound (or Quercetin control) for 1 hour at 37°C. wash1->incubate wash2 4. Wash cells to remove extracellular compounds. incubate->wash2 initiate 5. Add ABAP to induce peroxyl radical formation. wash2->initiate measure 6. Immediately measure fluorescence kinetically (Ex: 485 nm, Em: 538 nm) for 1 hour. initiate->measure analyze 7. Calculate Area Under the Curve (AUC) and determine CAA value. measure->analyze end End analyze->end

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Pinobanksin 5-Methyl Ether and Pinocembrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of Pinobanksin (B127045) 5-methyl ether and pinocembrin (B1678385). Due to a notable scarcity of specific anti-inflammatory data for Pinobanksin 5-methyl ether in publicly available research, this comparison primarily details the established efficacy and mechanisms of pinocembrin, juxtaposed with the available information for pinobanksin, its parent compound. This approach aims to provide a valuable reference point and highlight areas for future investigation into the therapeutic potential of these related flavonoids.

Quantitative Data Summary

CompoundAssayCell Line/ModelConcentration/DosageResult
Pinocembrin Nitric Oxide (NO) ProductionLPS-stimulated BV2 microglia50 µMSignificant inhibition of NO production
TNF-α ProductionLPS-stimulated BV2 microglia50 µMSignificant inhibition of TNF-α production
IL-1β ProductionLPS-stimulated BV2 microglia50 µMSignificant inhibition of IL-1β production
PGE2 ProductionLPS-stimulated BV2 microglia50 µMSignificant inhibition of PGE2 production
iNOS ExpressionLPS-stimulated BV2 microglia50 µMSignificant inhibition of iNOS expression
COX-2 ExpressionLPS-stimulated BV2 microglia50 µMSignificant inhibition of COX-2 expression
Pinobanksin Anti-inflammatory ResponseLPS-induced H9c2 cells5–80 μMExhibited a dose-dependent anti-inflammatory response[1]
This compound Anti-inflammatory ActivityHEK 293/T cellsNot specifiedConfirmed in NF-κB reporter assay[2]

Note: The lack of quantitative data for this compound underscores the need for further research to elucidate its specific anti-inflammatory profile.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known anti-inflammatory signaling pathway of pinocembrin and a general experimental workflow for evaluating the anti-inflammatory properties of a compound.

pinocembrin_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Pinocembrin Pinocembrin Pinocembrin->IKK Inhibits Pinocembrin->NFkB Inhibits Translocation NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Genes experimental_workflow cluster_cell_culture In Vitro Model cluster_assays Assessment of Inflammatory Markers cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Microglia) Stimulation 2. Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment 3. Treatment with Test Compound Stimulation->Treatment Cytokine_Assay 4a. Cytokine Measurement (ELISA for TNF-α, IL-6) Treatment->Cytokine_Assay NO_Assay 4b. Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Gene_Expression 4c. Gene Expression Analysis (qPCR for iNOS, COX-2) Treatment->Gene_Expression Protein_Expression 4d. Protein Expression Analysis (Western Blot for NF-κB) Treatment->Protein_Expression Data_Analysis 5. Data Analysis (IC50 Calculation, Statistical Tests) Cytokine_Assay->Data_Analysis NO_Assay->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

References

A Head-to-Head Comparison of Pinobanksin 5-Methyl Ether and Other Prominent Propolis Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the in-vitro biological activities of key flavonoids found in propolis, with supporting experimental data and detailed protocols.

Introduction

Propolis, a resinous substance produced by honeybees, is a rich source of bioactive compounds, particularly flavonoids, which have garnered significant interest for their therapeutic potential. Among these, Pinobanksin (B127045) 5-methyl ether is a flavonoid of emerging interest. This guide provides a head-to-head comparison of the antioxidant, anti-inflammatory, and anticancer activities of Pinobanksin 5-methyl ether against other well-characterized propolis flavonoids, including chrysin, galangin, apigenin, quercetin, and pinocembrin. All quantitative data is presented in standardized tables for clear comparison, and detailed experimental protocols for the cited assays are provided to ensure reproducibility.

Data Summary of In-Vitro Biological Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the antioxidant, anti-inflammatory, and anticancer activities of the selected flavonoids. Lower IC50 values indicate greater potency.

Table 1: Antioxidant Activity - DPPH Radical Scavenging Assay
CompoundDPPH Scavenging IC50 (µM)
This compound ~343.8
Chrysin~45.2 - 196.7
Galangin~18.5 - 44.4
Apigenin8.5 - ~1273
Quercetin~1.8 - 69.9
Pinocembrin~117 - 234

Note: The IC50 value for this compound was converted from µg/mL based on its molecular weight (286.28 g/mol ).

Table 2: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition in Macrophages
CompoundNO Inhibition IC50 (µM)
This compound Data Not Available
Chrysin~17 - 50
Galangin~50
Apigenin~17.8 - 50
Quercetin~12 - 50
PinocembrinData Not Available

Note: While direct IC50 values for this compound in nitric oxide inhibition assays were not found, studies on pinobanksin suggest it possesses anti-inflammatory properties.

Table 3: Anticancer Activity - MTT Assay against Various Cancer Cell Lines
CompoundCell LineAnticancer Activity IC50 (µM)
This compound - Data Not Available
ChrysinHeLa~14.2 - 84,000
MCF-7~40.5 - 150
A549>100
GalanginHeLa~100
MCF-7~50 - 185
A549>100
ApigeninHeLa~25 - 100
MCF-7~15 - 100
A549~30 - 100
QuercetinHeLa~50 - 150
MCF-7~20.9 - 200
A549~5.14 - 85
PinocembrinVariousGenerally lower activity than other flavonoids

Note: Specific IC50 values for this compound in MTT assays against these cell lines were not available in the reviewed literature. Pinobanksin and its other derivatives have shown antiproliferative effects.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (this compound and other flavonoids) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound solution to the DPPH solution. A typical ratio is 1:1, for example, 100 µL of sample and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (usually 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple azo compound. The intensity of the color, measured at 540-550 nm, is directly proportional to the nitrite concentration. This assay is typically performed using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

Procedure:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add an equal volume of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant in a new 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined from this curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance is measured. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of cells treated with the compound, and Abs_control is the absorbance of untreated cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mandatory Visualizations

Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathways Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Events cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1_nuc AP-1 (active) AP1->AP1_nuc translocation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene AP1_nuc->Gene Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines iNOS iNOS Gene->iNOS NO Nitric Oxide iNOS->NO Flavonoids Propolis Flavonoids Flavonoids->TAK1 Flavonoids->MAPKs Flavonoids->IKK Flavonoids->NFkB_nuc MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add Test Compounds (various concentrations) incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Validating the anticancer effects of Pinobanksin 5-methyl ether in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the ongoing quest for novel anticancer agents, natural flavonoids have emerged as a promising frontier. Among these, Pinobanksin (B127045) 5-methyl ether, a derivative of the flavanone (B1672756) pinobanksin found in various propolis samples, has garnered attention for its potential antiproliferative properties. This guide provides a comparative analysis of the anticancer effects of Pinobanksin 5-methyl ether, summarizing available experimental data and outlining key methodologies for its evaluation.

Comparative Anticancer Activity

While research specifically isolating and detailing the anticancer effects of this compound is still emerging, studies on propolis extracts containing this compound provide initial insights. A study on Netherlands propolis demonstrated antiproliferative activity against various cancer cell lines, and this compound was identified as one of its constituents.[1] However, the specific efficacy of the isolated compound was not quantified in the available literature.

To provide a comparative perspective, the table below includes IC50 values for the parent compound, pinobanksin, and other related flavonoids against a B-cell lymphoma cell line (M12.C3.F6). It is important to note that these values are not a direct comparison for this compound but serve as a benchmark for the potential activity of this class of compounds.

CompoundCell LineIC50 (µM)
PinobanksinM12.C3.F652.1
Pinobanksin-3-O-propanoateM12.C3.F667.0
Pinobanksin-3-O-butyrateM12.C3.F649.9
Pinobanksin-3-O-pentanoateM12.C3.F651.3
Pinobanksin-3-O-hexanoateM12.C3.F676.6
Data sourced from a study on Sonoran propolis constituents.[2]

Experimental Protocols

To facilitate further research and validation of the anticancer effects of this compound, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration at which 50% of cell growth is inhibited (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24 hours, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Visualizations

The parent compound, pinobanksin, has been shown to induce apoptosis through the activation of the caspase signaling pathway and by causing a loss of mitochondrial membrane potential.[2] It is hypothesized that this compound may exert its anticancer effects through similar mechanisms, potentially involving the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Below are diagrams illustrating the hypothesized signaling pathway for apoptosis induction and a typical experimental workflow for evaluating the anticancer effects of this compound.

cluster_0 Apoptosis Induction Pathway This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress induces Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation leads to Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis executes

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

cluster_1 Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment with this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) Treatment->Cell Cycle Analysis (PI) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI)->Data Analysis

Caption: Workflow for evaluating the anticancer effects of this compound.

Further investigations are warranted to fully elucidate the anticancer mechanisms of this compound and to establish its efficacy in comparison to existing chemotherapeutic agents. The protocols and pathways outlined in this guide provide a framework for researchers to build upon in their exploration of this promising natural compound.

References

Synergistic Potential of Pinobanksin 5-Methyl Ether: A Comparative Guide Based on Analogue Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Pinobanksin's Synergistic Performance

While direct experimental evidence on the synergistic effects of Pinobanksin 5-methyl ether in combination with other natural compounds is not currently available in the published literature, valuable insights can be drawn from studies on its parent compound, Pinobanksin. Research has demonstrated that Pinobanksin, a flavonoid commonly found in propolis, exhibits significant synergistic anticancer activity when combined with other flavonoids, such as Pinocembrin and Pinostrobin.[1][2][3] This guide provides a comprehensive analysis of these synergistic interactions, offering a predictive framework for the potential behavior of this compound.

A study investigating the effects of Pinobanksin (PB), Pinocembrin (PC), and Pinostrobin (PS) on breast cancer cell lines revealed that specific combinations of these compounds resulted in enhanced cytotoxic and apoptotic effects compared to their individual applications.[1][2] Notably, a dual combination of Pinobanksin and Pinocembrin, as well as a triple combination with Pinostrobin, demonstrated significant synergistic cytotoxicity, particularly in hormone-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells.[1][2]

Quantitative Analysis of Synergistic Cytotoxicity

The synergistic effects of Pinobanksin in combination with other flavonoids were quantified by assessing cell viability using the WST-1 assay. The half-maximal inhibitory concentration (IC50) values were determined for the individual compounds and their combinations.

Compound/CombinationCell LineIC50 (µg/mL) at 24hIC50 (µg/mL) at 48hIC50 (µg/mL) at 72h
Pinobanksin (PB)MCF-7>10078.565.4
Pinocembrin (PC)MCF-720.7420.6719.24
Pinobanksin + Pinocembrin (PB+PC)MCF-7-Significant cytotoxic effectSignificant cytotoxic effect
Pinobanksin + Pinostrobin + Pinocembrin (PB+PS+PC)MCF-7Cytotoxic from 25% doseCytotoxic from 25% doseCytotoxic from 25% dose
Pinobanksin + Pinostrobin + Pinocembrin (PB+PS+PC)MDA-MB-231-Cytotoxic from 50% doseCytotoxic from 50% dose

Data synthesized from a study on the synergistic effects of Pinobanksin, Pinocembrin, and Pinostrobin on breast cancer cell lines.[1]

The Role of Methylation: Potential Implications for this compound

The methylation of flavonoids, such as in this compound, can significantly alter their physicochemical properties, including hydrophobicity and metabolic stability.[4] These changes can, in turn, affect their bioavailability and biological activity.[4][5] While some studies suggest that methylation can enhance the cellular uptake and efficacy of flavonoids, others indicate that it might alter their mechanism of action.[4][6]

For instance, one study found that while unmethylated flavonoids induced apoptosis through proteasome inhibition, their methylated counterparts acted primarily through cell cycle arrest and did not inhibit the proteasome.[6] This suggests that this compound might exhibit different synergistic properties compared to Pinobanksin. The increased stability and bioavailability due to methylation could potentially lead to more potent or prolonged synergistic interactions.[4] However, a shift in the mechanism of action could also lead to different synergistic partners or a lack of synergy with compounds that are effective with the unmethylated form. Further experimental studies are required to elucidate the precise synergistic profile of this compound.

Experimental Protocols

Cell Viability Assessment (WST-1 Assay)

This protocol outlines the methodology used to determine the cytotoxic effects of the flavonoid combinations.[7][8][9]

  • Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) and control cells (MCF-10A) were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Treatment: Cells were treated with various concentrations of Pinobanksin, Pinocembrin, and Pinostrobin, both individually and in combination, for 24, 48, and 72 hours.

  • WST-1 Reagent Addition: Following the treatment period, 10 µL of WST-1 reagent was added to each well.

  • Incubation: The plates were incubated for 2 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

Apoptosis Analysis (Annexin V-7AAD Assay)

This protocol was employed to confirm that the observed cytotoxicity was due to apoptosis.[10][11][12][13][14]

  • Cell Treatment: Cells were treated with the IC50 concentrations of the flavonoid combinations for 48 hours.

  • Cell Harvesting: Both adherent and floating cells were collected and washed with PBS.

  • Staining: Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and 7-AAD for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Mechanisms

To illustrate the underlying processes, the following diagrams depict a generalized workflow for assessing synergistic cytotoxicity and a simplified representation of the apoptotic signaling pathway often targeted by flavonoids.

G cluster_workflow Experimental Workflow for Synergistic Cytotoxicity A Cell Seeding (MCF-7, MDA-MB-231, MCF-10A) B Treatment with Flavonoid Combinations (24h, 48h, 72h) A->B C WST-1 Assay (Cell Viability) B->C D Annexin V-7AAD Assay (Apoptosis) B->D E Data Analysis (IC50 Calculation, Synergy Assessment) C->E D->E

Caption: Workflow for evaluating synergistic cytotoxicity.

G cluster_pathway Simplified Apoptotic Signaling Pathway Flavonoids Pinobanksin + Pinocembrin Mitochondria Mitochondria Flavonoids->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified apoptotic signaling cascade.

References

A Comparative Analysis of the Bio-Mechanistic Actions of Pinobanksin 5-Methyl Ether and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of Pinobanksin (B127045) 5-methyl ether and its structurally related analogs, including the parent compound pinobanksin and its ester derivatives. The focus is on their anti-inflammatory, antioxidant, and anti-proliferative activities, supported by available experimental data.

Introduction to Pinobanksin and Its Analogs

Pinobanksin is a flavonoid, specifically a dihydroflavonol, naturally found in high concentrations in propolis, honey, and the wood of various pine species.[1] Its chemical structure is characterized by a dihydrogenated C ring. Pinobanksin and its derivatives, such as Pinobanksin 5-methyl ether and various pinobanksin esters (e.g., 3-O-acetate, 3-O-propanoate), have garnered significant interest in the scientific community for their diverse pharmacological effects.[1] These compounds are being investigated for their potential therapeutic applications in conditions associated with inflammation, oxidative stress, and cancer.[1]

The primary analogs discussed in this guide are:

  • Pinobanksin: The parent compound.

  • This compound: A methylated derivative.

  • Pinobanksin 3-O-acetate: An ester derivative.

  • Other Pinobanksin Esters: Including 3-O-propanoate, 3-O-butyrate, and 3-O-pentanoate.

Comparative Mechanism of Action

The biological activities of pinobanksin and its analogs are primarily attributed to their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-inflammatory and Antioxidant Mechanisms

Pinobanksin and its analogs exert their anti-inflammatory and antioxidant effects mainly through the modulation of the NF-κB (Nuclear Factor kappa B) and Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Flavonoids, including pinobanksin, have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.

  • Nrf2 Signaling Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression. Pinobanksin has been demonstrated to promote the nuclear translocation of Nrf2, thus enhancing the cellular antioxidant defense.

dot

Caption: Modulation of NF-κB and Nrf2 pathways by Pinobanksin and its analogs.
Anti-proliferative and Apoptotic Mechanisms

Pinobanksin and its ester derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The primary mechanism underlying their anti-cancer activity is the induction of apoptosis (programmed cell death). This is often associated with the activation of caspases, a family of proteases that execute the apoptotic process, and the disruption of the mitochondrial membrane potential.

dot

Apoptosis Induction Pathway Pinobanksin_Analogs Pinobanksin & Ester Analogs Mitochondria Mitochondria Pinobanksin_Analogs->Mitochondria induces mitochondrial membrane potential loss Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by Pinobanksin and its ester analogs.

Quantitative Data Comparison

Direct comparative studies on the bioactivities of this compound and its analogs are limited. The following tables summarize available quantitative data from various sources. It is important to note that experimental conditions may vary between studies, affecting direct comparability.

Table 1: Comparative Antioxidant Activity
CompoundAssayIC50 (μg/mL)Source
This compound DPPH radical scavenging98.4[3]
PinobanksinNot Available--
Pinobanksin 3-O-acetateNot Available--

Note: A lower IC50 value indicates higher antioxidant activity.

A theoretical study using DFT calculations suggests that the antioxidant activity of pinobanksin and its ester derivatives is influenced by the chain length of the ester group and the solvent. The study indicates that the hydrogen atom transfer (HAT) mechanism is most favorable in non-polar environments, while the sequential proton loss electron transfer (SPLET) mechanism is favored in polar solvents.[4]

Table 2: Comparative Anti-proliferative/Cytotoxic Activity
CompoundCell LineAssayIC50 (µM)Source
Pinobanksin M12.C3.F6 (B-cell lymphoma)MTT52.1[1]
PANC-1 (pancreatic cancer)Not specified17.9[1]
Pinobanksin 3-O-acetate PANC-1 (pancreatic cancer)Not specified9.1[1]
Pinobanksin 3-O-propanoate M12.C3.F6 (B-cell lymphoma)MTT67.0[1]
Pinobanksin 3-O-butyrate M12.C3.F6 (B-cell lymphoma)MTT49.9[1]
Pinobanksin 3-O-pentanoate M12.C3.F6 (B-cell lymphoma)MTT51.3[1]

Note: A lower IC50 value indicates higher cytotoxic activity.

The data suggests that the esterification at the 3-O position of pinobanksin can influence its anti-proliferative activity, with pinobanksin-3-O-acetate showing higher potency than the parent compound in PANC-1 cells.[1]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the bioactivities of Pinobanksin and its analogs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Pinobanksin, this compound, or other analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

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MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution and incubate B->C D Add solubilizing agent C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: A simplified workflow for the MTT cell viability assay.
Western Blot for Nrf2 Nuclear Translocation

This technique is used to determine if the compounds promote the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Cell Treatment and Lysis: Treat cells with the test compounds. After treatment, lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and compare the levels of Nrf2 in the nuclear and cytoplasmic fractions of treated versus untreated cells.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of the compounds to inhibit NF-κB transcriptional activity.

  • Cell Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with the test compounds.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB transcriptional activity.

Conclusion

Pinobanksin and its analogs, including this compound and various ester derivatives, are promising natural compounds with multifaceted biological activities. Their mechanisms of action are primarily centered on the modulation of the NF-κB and Nrf2 signaling pathways, which are critical in regulating inflammation and oxidative stress, and the induction of apoptosis in cancer cells.

The available data suggests that structural modifications, such as methylation and esterification, can influence the potency of these compounds. For instance, pinobanksin-3-O-acetate appears to be a more potent anti-proliferative agent than pinobanksin in pancreatic cancer cells. However, a comprehensive understanding of the structure-activity relationship requires more direct comparative studies with standardized experimental conditions.

Future research should focus on head-to-head comparisons of these analogs to elucidate the precise effects of different chemical modifications on their bio-mechanistic actions. Such studies will be crucial for identifying the most potent and selective compounds for potential therapeutic development.

References

In Vivo Therapeutic Potential of Pinobanksin 5-Methyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinobanksin (B127045) 5-methyl ether, a flavonoid found in propolis and various plants, has garnered interest for its potential therapeutic applications, primarily attributed to its antioxidant properties. However, a comprehensive review of the current scientific literature reveals a significant gap in dedicated in vivo validation studies for this specific compound. While its presence is confirmed in bioactive propolis extracts, quantitative in vivo data on Pinobanksin 5-methyl ether as an isolated agent is scarce.

This guide provides a comparative analysis based on the available, albeit limited, information. It summarizes data from studies on propolis extracts containing this compound and draws comparisons with its more extensively studied parent compound, pinobanksin. The information presented herein aims to offer a foundational understanding for researchers and drug development professionals, while underscoring the critical need for further in vivo research to substantiate the therapeutic potential of this compound.

Comparative Analysis of this compound and Related Compounds

Due to the lack of specific in vivo data for this compound, this section presents a comparative summary of its known characteristics alongside data for pinobanksin and a representative well-studied flavonoid, quercetin. This comparison aims to provide a contextual understanding of its potential activity profile.

FeatureThis compoundPinobanksinQuercetin (for comparison)
Primary Source Propolis, various plants[1]Propolis, honey, various plants[2]Fruits, vegetables, grains
Reported in vitro Activities Antioxidant[1]Antioxidant, Anti-inflammatory, Anti-proliferative, Neuroprotective[2][3]Antioxidant, Anti-inflammatory, Anti-cancer, Cardioprotective
In vivo Data Availability Very Limited (as part of extracts)Limited but emergingExtensive
Known in vivo Effects Contributes to the antioxidant and anti-inflammatory effects of propolis extracts.Anti-inflammatory and anti-angiogenic effects demonstrated in animal models.[2]Well-documented anti-inflammatory, antioxidant, and cardioprotective effects in various animal models.
Potential Therapeutic Areas Conditions associated with oxidative stress (e.g., neurodegenerative diseases, cardiovascular diseases).[1]Inflammatory conditions, cancer, neurodegenerative diseases.[2][3]Cardiovascular diseases, cancer, inflammatory disorders, diabetes.

Experimental Protocols: A General Framework for In Vivo Flavonoid Research

The following is a generalized experimental protocol for evaluating the in vivo therapeutic potential of a flavonoid like this compound. This protocol is a template and should be adapted based on the specific research question and animal model.

Objective: To assess the anti-inflammatory and antioxidant effects of this compound in a murine model of lipopolysaccharide (LPS)-induced acute inflammation.

Materials:

  • This compound (purity >95%)

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution (0.9% NaCl)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for measuring oxidative stress markers (e.g., SOD, CAT, MDA)

  • Anesthesia and euthanasia agents

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12h light/dark cycle, 22±2°C, 50±10% humidity) with free access to food and water for at least one week before the experiment.

  • Grouping and Dosing:

    • Group 1: Control (Vehicle only)

    • Group 2: LPS (LPS injection + Vehicle)

    • Group 3: this compound (low dose) + LPS

    • Group 4: this compound (high dose) + LPS

    • Group 5: Dexamethasone (positive control) + LPS

  • Drug Administration: Administer this compound or vehicle orally (gavage) for 7 consecutive days.

  • Induction of Inflammation: On day 7, one hour after the final drug administration, inject LPS (e.g., 1 mg/kg, intraperitoneally) to induce inflammation.

  • Sample Collection: 2-6 hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and harvest relevant tissues (e.g., liver, lungs, brain).

  • Biochemical Analysis:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

    • Prepare tissue homogenates to measure levels of oxidative stress markers:

      • Malondialdehyde (MDA) as an indicator of lipid peroxidation.

      • Activities of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).

  • Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered statistically significant.

Signaling Pathways and Experimental Workflows

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Based on the known mechanisms of similar flavonoids, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of P5ME Pinobanksin 5-methyl ether P5ME->IKK inhibits G cluster_preclinical Preclinical In Vivo Studies cluster_analysis Data Analysis & Reporting AnimalModel Animal Model Selection DoseResponse Dose-Response Study AnimalModel->DoseResponse EfficacyTesting Efficacy Testing DoseResponse->EfficacyTesting Toxicity Toxicology Screening EfficacyTesting->Toxicity Biochemical Biochemical Assays Toxicity->Biochemical Histopathology Histopathological Analysis Biochemical->Histopathology Statistical Statistical Analysis Histopathology->Statistical Reporting Reporting Statistical->Reporting

References

Unveiling the Biological Profile of Pinobanksin 5-Methyl Ether: A Comparative Cross-Validation in Multiple Assay Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Pinobanksin (B127045) 5-methyl ether, a flavonoid found in propolis, reveals a distinct profile of biological activities when cross-validated through multiple assay systems. This guide offers a comparative overview of its antioxidant, anti-inflammatory, and anti-proliferative effects alongside common flavonoids such as Pinobanksin, Chrysin, Galangin (B1674397), and Pinocembrin, providing researchers, scientists, and drug development professionals with critical data for evaluating its therapeutic potential.

Comparative Analysis of Biological Activities

Quantitative data from a series of in vitro assays have been summarized to facilitate a direct comparison of Pinobanksin 5-methyl ether with its structural analogs and other relevant flavonoids.

Table 1: Antioxidant Activity

The antioxidant capacity of this compound and comparator compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) values are presented below. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50)Source
This compound 98.4 µg/mL [1]
Pinocembrin>100 µg/mL[1]
Chrysin>100 µg/mL[1]
Galangin>100 µg/mL[1]
Caffeic Acid5.9 µg/mL[1]
Ferulic Acid9.9 µg/mL[1]
Syringic Acid9.8 µg/mL[1]
Table 2: Anti-proliferative and Apoptotic Activity

The anti-proliferative effects were assessed using the MTT assay on various cancer cell lines, while apoptosis was quantified using methods such as Annexin V-FITC/PI staining.

CompoundCell LineAnti-proliferative Activity (IC50)Apoptosis InductionSource
This compound M12.C3.F6 (B-cell lymphoma)No activity observed Not reported[2]
PinobanksinM12.C3.F6 (B-cell lymphoma)52.1 µM (14.2 µg/mL)Induces apoptosis[3]
GalanginA2780/CP70 (Ovarian cancer)42.3 µMInduces apoptosis[4][5]
OVCAR-3 (Ovarian cancer)34.5 µMInduces apoptosis[4][5]
MCF-7 (Breast cancer)500 µg/mlInduces apoptosis (32.6%)[6]
PinocembrinLNCaP (Prostate cancer)100-150 µMInduces apoptosis (19.2% at 100 µM, 35.4% at 150 µM)[7]
MCF-7 (Breast cancer)19.24 µg/mL (72h)Induces apoptosis[8]
MDA-MB-231 (Breast cancer)Not cytotoxicInduces apoptosis (18.6% at 80 µM)[9]
Table 3: Anti-inflammatory Activity

While specific IC50 values for this compound in anti-inflammatory assays were not found in the reviewed literature, its involvement in the NF-κB signaling pathway, a key regulator of inflammation, has been noted.[4] For comparison, quantitative data for the anti-inflammatory effects of Chrysin are presented.

CompoundAssayEffectSource
This compound NF-κB SignalingImplicated in pathway modulation[4]
ChrysinCarrageenan-induced paw edema (rats)Reduction in paw volume at 50 and 100 mg/kg[10]
Acetic acid-induced gastric ulcer (mice)89.79% reduction of lesions at 10 mg/kg[11]
CFA-induced arthritis (rats)Significant reduction in arthritis score and inflammatory markers[12]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol.

  • Reaction Mixture : The test compound, at various concentrations, is mixed with the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement : The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).

  • Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT solution is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Cells are treated with the test compound for a specified duration to induce apoptosis.

  • Cell Harvesting : Adherent cells are detached, and both adherent and suspension cells are collected by centrifugation.

  • Staining : The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer.

  • Data Interpretation : The results are typically displayed as a quadrant plot, distinguishing between:

    • Live cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_pathway Mechanism of Action antioxidant Antioxidant Assay (DPPH) ic50 IC50 Calculation antioxidant->ic50 anti_inflammatory Anti-inflammatory Assay (e.g., NO production) anti_inflammatory->ic50 anti_proliferative Anti-proliferative Assay (MTT) anti_proliferative->ic50 apoptosis Apoptosis Assay (Annexin V/PI) percentage Percentage Inhibition/ Apoptosis Quantification apoptosis->percentage pathway Signaling Pathway Analysis ic50->pathway percentage->pathway start Test Compound (this compound & Comparators) start->antioxidant start->anti_inflammatory start->anti_proliferative start->apoptosis

General experimental workflow for assessing biological activities.

pinobanksin_apoptosis pinobanksin Pinobanksin mito Mitochondrial Membrane Potential (Loss) pinobanksin->mito cas8 Caspase-8 (Activation) pinobanksin->cas8 cas9 Caspase-9 (Activation) mito->cas9 cas3 Caspase-3 (Activation) cas9->cas3 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Apoptotic signaling pathway of Pinobanksin.[3]

pinocembrin_pathways cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathways pi3k PI3K akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation inhibition extrinsic Extrinsic Pathway (Fas/Caspase-8) apoptosis_out Apoptosis extrinsic->apoptosis_out intrinsic Intrinsic Pathway (Bcl-2 family/Mitochondria) intrinsic->apoptosis_out pinocembrin Pinocembrin pinocembrin->pi3k inhibition pinocembrin->extrinsic pinocembrin->intrinsic

Signaling pathways modulated by Pinocembrin.[9]

galangin_apoptosis galangin Galangin p53 p53 (Upregulation) galangin->p53 bax Bax (Upregulation) p53->bax dr5 DR5 (Upregulation) p53->dr5 cas37 Caspase-3 & 7 (Cleavage) bax->cas37 dr5->cas37 apoptosis Apoptosis cas37->apoptosis

p53-dependent apoptotic pathway of Galangin.[4][5]

Conclusion

The cross-validation of this compound across multiple assay systems reveals a moderate antioxidant capacity and a notable lack of anti-proliferative activity in the tested B-cell lymphoma line, distinguishing it from its parent compound, pinobanksin, and other flavonoids like galangin and pinocembrin. While its direct anti-inflammatory metrics require further investigation, its implication in the NF-κB pathway suggests a potential role in modulating inflammatory responses. This comparative guide provides a foundational dataset for researchers to build upon, highlighting the nuanced structure-activity relationships among flavonoids and underscoring the importance of multi-assay validation in drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of pinobanksin (B127045) 5-methyl ether and related flavonoids, focusing on their structure-activity relationships. The information presented is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

Introduction

Pinobanksin, a dihydroflavonol commonly found in honey and propolis, and its derivatives have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The methylation of hydroxyl groups on the flavonoid scaffold can significantly impact these biological effects by altering the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. This guide focuses on pinobanksin 5-methyl ether and compares its activity with its parent compound, pinobanksin, and other structurally related flavonoids such as pinocembrin (B1678385), chrysin (B1683763), and galangin (B1674397).

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the antioxidant and antiproliferative activities of this compound and related flavonoids.

Table 1: Antioxidant Activity of this compound and Related Flavonoids

CompoundDPPH Radical Scavenging Activity (IC50, µg/mL)[3]
This compound 98.4
Pinocembrin>200
Chrysin>200
Galangin12.5
Ferulic Acid (Reference)9.9
Syringic Acid (Reference)9.8
Caffeic Acid (Reference)5.9

Note: A lower IC50 value indicates higher antioxidant activity.

Table 2: Antiproliferative Activity of Pinobanksin and its Derivatives against B-cell Lymphoma (M12.C3.F6) Cells

CompoundAntiproliferative Activity (IC50, µM)[4]
Pinobanksin52.1
Pinobanksin-3-O-propanoate67.0
Pinobanksin-3-O-butyrate49.9
Pinobanksin-3-O-pentanoate51.3
Pinobanksin-3-O-hexanoate76.6

Note: Data for this compound in this assay was not available in the searched literature.

Structure-Activity Relationship Discussion

The available data suggests that the methylation at the 5-position of pinobanksin has a notable impact on its antioxidant activity. This compound displays significantly higher antioxidant capacity (lower IC50 value) compared to pinocembrin and chrysin in the DPPH assay, although it is less potent than galangin and reference phenolic acids.[3] This suggests that while the free hydroxyl groups at positions 3 and 7 contribute to the antioxidant activity, the methylation at the 5-position may enhance the molecule's ability to scavenge free radicals compared to flavonoids lacking the 3-hydroxyl group (pinocembrin) or having a different B-ring substitution pattern (chrysin).

In terms of antiproliferative activity, esterification of the 3-hydroxyl group of pinobanksin with short-chain fatty acids appears to modulate its potency against B-cell lymphoma cells.[4] Pinobanksin-3-O-butyrate showed slightly higher activity than pinobanksin itself, while longer ester chains led to a decrease in activity.[4] The structure-activity relationship for the anticancer and anti-inflammatory effects of this compound requires further investigation, as specific IC50 values were not found in the reviewed literature.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or ethanol.

    • Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

    • Ascorbic acid or Trolox can be used as a positive control and prepared in the same manner as the test compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or control to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • The reaction mixture is then incubated in the dark at room temperature for 30 minutes.

    • A blank sample containing 100 µL of methanol and 100 µL of the test compound solution is also prepared. A control sample containing 100 µL of methanol and 100 µL of DPPH solution is included.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Antiproliferative Assay

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured, providing an indication of cell viability.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., B-cell lymphoma M12.C3.F6) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent alone).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement and Calculation:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as:

      where Abs_sample is the absorbance of cells treated with the test compound and Abs_control is the absorbance of the vehicle-treated cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Mandatory Visualizations: Signaling Pathways

The biological activities of flavonoids are often mediated through their interaction with key signaling pathways involved in cellular stress response, inflammation, and apoptosis.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteine Residues Flavonoids Pinobanksin & Derivatives Flavonoids->Keap1_Nrf2 May interact with Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Nucleus Nucleus

Caption: Nrf2 signaling pathway and potential modulation by flavonoids.

NF-κB Signaling Pathway

The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a central role in regulating the inflammatory response.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation Flavonoids Pinobanksin & Derivatives Flavonoids->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Release NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA κB sites NFkB_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) DNA->Inflammatory_Genes Induces Transcription Nucleus Nucleus

Caption: NF-κB signaling pathway and its potential inhibition by flavonoids.

Caspase Activation Pathway (Intrinsic)

The intrinsic apoptosis pathway is initiated by intracellular stress and converges on the activation of caspases.

Caspase_Pathway Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Cellular_Stress->Bcl2_family Flavonoids Pinobanksin & Derivatives Flavonoids->Bcl2_family Mito Mitochondrion Bcl2_family->Mito MOMP CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic caspase activation pathway potentially modulated by flavonoids.

Conclusion

This compound demonstrates notable antioxidant activity, suggesting that methylation at the 5-position can be a favorable modification for this biological property. The structure-activity relationships for antiproliferative and anti-inflammatory effects are less clear due to a lack of specific data for the 5-methyl ether derivative. Further research is warranted to elucidate the full pharmacological profile of this compound and to determine its specific molecular targets within the Nrf2, NF-κB, and caspase signaling pathways. Such studies will be crucial for guiding the development of novel flavonoid-based therapeutic agents.

References

Safety Operating Guide

Safe Disposal of Pinobanksin 5-Methyl Ether: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Pinobanksin 5-methyl ether is a critical component of laboratory safety and environmental responsibility. This guide provides a step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes:

  • Gloves: Handle with chemical-resistant gloves that have been inspected prior to use.[1]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Protective Clothing: Wear fire/flame resistant and impervious clothing.[1]

Always handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1]

Disposal of Unused or Waste this compound

The primary method for the disposal of this compound is through a licensed chemical destruction facility.

Step-by-Step Disposal Procedure:

  • Collection: Collect waste this compound in a suitable, closed, and properly labeled container.[1]

  • Licensed Disposal: Arrange for the collected chemical waste to be transported to a licensed chemical destruction plant.[1]

  • Controlled Incineration: Alternatively, the material can be disposed of by controlled incineration with flue gas scrubbing.[1] This should only be performed by a licensed and equipped facility.

  • Environmental Precaution: Crucially, do not allow the chemical to enter drains or sewer systems.[1] Discharge into the environment must be strictly avoided.[1]

Decontamination and Disposal of Empty Containers

Properly decontaminated containers can often be recycled or disposed of as regular waste.

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone, ethanol) at least three times.

  • Puncture: After rinsing, puncture the container to render it unusable for other purposes.[1]

  • Disposal: The rinsed and punctured container can then be offered for recycling or reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.[1] Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Ensure Ventilation: Make sure the area is well-ventilated.[1]

  • Remove Ignition Sources: Eliminate all sources of ignition from the spill area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Collection: Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1]

  • Final Disposal: The collected material should be promptly disposed of in accordance with the procedures for unused chemical waste.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.

G cluster_start Start cluster_material_type Material Type cluster_chemical_disposal Chemical Disposal cluster_container_disposal Container Disposal start This compound Waste material_type Is the waste the chemical itself or a contaminated container? start->material_type collect_waste Collect in a suitable, closed, and labeled container. material_type->collect_waste Chemical triple_rinse Triple rinse the container with a suitable solvent. material_type->triple_rinse Container licensed_facility Dispose through a licensed chemical destruction plant. collect_waste->licensed_facility incineration Alternatively, use controlled incineration with flue gas scrubbing. collect_waste->incineration no_sewer Do NOT discharge to sewers or the environment. licensed_facility->no_sewer incineration->no_sewer puncture_container Puncture the container to prevent reuse. triple_rinse->puncture_container recycle_landfill Recycle, recondition, or dispose of in a sanitary landfill. puncture_container->recycle_landfill

Caption: Disposal workflow for this compound.

Disclaimer: This information is based on available safety data sheets and general chemical safety principles. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

Essential Safety and Operational Guidance for Handling Pinobanksin 5-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Pinobanksin 5-methyl ether (CAS No: 119309-36-3), including personal protective equipment (PPE) recommendations, procedural guidance for handling and storage, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Hands Chemical impermeable glovesMust satisfy EU Directive 89/686/EEC and the standard EN 374[1]
Body Fire/flame resistant and impervious clothingShould be suitable for a laboratory environment
Respiratory Full-face respiratorUse if exposure limits are exceeded or irritation is experienced[1]

Operational and Handling Plan

Proper handling procedures are critical to prevent contamination and accidental exposure. Operations should be conducted in a well-ventilated area.[1]

Step-by-Step Handling Protocol:

  • Preparation: Ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.

  • Weighing and Transfer: When handling the solid form, avoid the formation of dust.[1] Use non-sparking tools to prevent ignition sources.[1]

  • In Solution: When working with this compound in a solvent, avoid breathing mist, gas, or vapors.[1]

  • Post-Handling: Immediately after handling, wash hands thoroughly. Contaminated clothing should be removed immediately and washed before reuse.[1]

Storage and Disposal Plan

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] It should be stored away from foodstuff containers and incompatible materials.[1]

Disposal: Prevent spillage or leakage from entering drains.[1] Discharge into the environment must be avoided.[1] All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of accidental exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Measures
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_area Prepare Well-Ventilated Area prep_ppe->prep_area weigh Weigh Compound (Avoid Dust) prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill weigh->spill Potential Hazard exposure Exposure weigh->exposure Potential Hazard experiment Perform Experiment dissolve->experiment dissolve->spill Potential Hazard dissolve->exposure Potential Hazard decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill Potential Hazard experiment->exposure Potential Hazard dispose_waste Dispose of Waste (Follow Regulations) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.